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2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- Documentation Hub

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  • Product: 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-
  • CAS: 5857-25-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-ethyl-3-hydroxy-2-cyclopenten-1-one

Physicochemical Properties and Synthetic Applications of 2-Ethyl-3-hydroxy-2-cyclopenten-1-one: An In-Depth Technical Guide Executive Summary As a Senior Application Scientist, I frequently utilize 2-ethyl-3-hydroxy-2-cy...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties and Synthetic Applications of 2-Ethyl-3-hydroxy-2-cyclopenten-1-one: An In-Depth Technical Guide

Executive Summary As a Senior Application Scientist, I frequently utilize 2-ethyl-3-hydroxy-2-cyclopenten-1-one (often referred to by its keto tautomer, 2-ethyl-1,3-cyclopentanedione) as a high-value building block in complex organic synthesis[1],[2]. This whitepaper provides a rigorous examination of its physicochemical properties, tautomeric behavior, and field-proven experimental protocols for its application in pharmaceutical drug development—specifically in the total synthesis of steroids[3] and neuroprotective phytoprostanes[4].

Molecular Identity and Tautomeric Equilibrium

The compound exhibits classic keto-enol tautomerism. While formally cataloged as 2-ethyl-1,3-cyclopentanedione (CAS 823-36-9), it exists predominantly as the enol tautomer, 2-ethyl-3-hydroxy-2-cyclopenten-1-one (CAS 5857-25-0)[5],[1].

Mechanistic Causality: The enol form is thermodynamically favored due to the stabilization provided by the α,β-unsaturated carbonyl system (conjugation) and intramolecular hydrogen bonding between the hydroxyl and ketone groups. This equilibrium is fundamental to its reactivity; under basic conditions, deprotonation of the enol yields a highly stabilized enolate, rendering the C2 position an exceptional nucleophile for Michael additions[3].

Tautomerism Keto 2-Ethyl-1,3-cyclopentanedione (Keto Form) Enol 2-Ethyl-3-hydroxy-2-cyclopenten-1-one (Enol Form) Keto->Enol Tautomerization (Equilibrium) Enolate Enolate Intermediate (Active Nucleophile) Enol->Enolate Base Catalysis (e.g., KOH) Product Steroid D-Ring (e.g., Norgestrel) Enolate->Product + Vinyl Ketone Cyclodehydration

Figure 1: Keto-enol tautomerization and subsequent activation pathway for steroid synthesis.

Physicochemical Profile

Understanding the physical properties of this compound is essential for optimizing reaction conditions, particularly concerning its solubility and thermal stability during high-temperature cyclodehydrations[6],[7].

PropertyValue / Description
IUPAC Name 2-Ethyl-3-hydroxycyclopent-2-en-1-one
CAS Registry Numbers 823-36-9 (Keto) / 5857-25-0 (Enol)
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Appearance White to pale yellow crystalline powder[8]
Melting Point 168.0 – 178.0 °C[6],[8]
Boiling Point ~224.2 °C (at 760 mmHg)[9]
Density ~1.057 - 1.156 g/cm³[9],[10]
Solubility Soluble in methanol, ethanol, and ether; limited in water[1]

Role in Drug Development and Organic Synthesis

3.1. Steroid Total Synthesis (D-Ring Precursor) In the pharmaceutical industry, the compound is a linchpin in the total synthesis of 13-alkyl-gonanes, most notably the progestin[3],[11]. Causality of Selection: Utilizing 2-ethyl-1,3-cyclopentanedione instead of its methyl counterpart introduces a 13β-ethyl group into the gonane skeleton. This specific ethyl substitution drastically enhances the anabolic and progestational activity of the resulting steroid while minimizing androgenic side effects[3].

3.2. Synthesis of Phytoprostanes Beyond steroids, it is utilized to synthesize cyclopentenone B1- and L1-type phytoprostanes (plant-derived oxylipins)[4]. These non-enzymatic metabolites of α-linolenic acid have demonstrated the ability to protect immature neurons from oxidant injury and promote oligodendrocyte progenitor differentiation via PPAR-γ activation[4],[12].

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic checkpoints.

Protocol A: Michael Addition and Cyclodehydration (Steroid D-Ring Construction) [3] This two-step sequence constructs the steroid C/D ring system.

  • Michael Condensation: Suspend 2-ethyl-1,3-cyclopentanedione (1.0 eq) and the target vinyl ketone (e.g., 6-(m-methoxyphenyl)-1-hexen-3-one, 1.0 eq) in a 0.12% methanolic potassium hydroxide solution.

    • Causality: The weak base (KOH) selectively deprotonates the enol to form the nucleophilic enolate without causing the highly reactive vinyl ketone to polymerize.

  • Reflux: Heat the mixture to reflux for 10-12 hours under a nitrogen atmosphere.

  • Cyclodehydration: Isolate the intermediate (2-ethyl-2-[6-(m-methoxyphenyl)-3-oxohexyl]-1,3-cyclopentanedione) and dissolve in anhydrous benzene. Add a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Water Removal: Reflux the solution using a Dean-Stark trap.

    • Self-Validation: The reaction is complete when the stoichiometric volume of water is collected in the trap, visually confirming the cyclodehydration into the target gonane derivative[3],[11].

Protocol B: O-Alkylation and Vinylation for Phytoprostane Precursors [13] This sequence generates the conjugated dienone system required for cross-metathesis[4].

  • O-Alkylation: To a solution of 2-ethyl-1,3-cyclopentanedione (1.0 eq) in Et2O/MeOH (10:1) at 0 °C, add TMS-diazomethane (TMSCHN2, 1.75 eq) dropwise over 1 min. Stir for 2 hours at room temperature.

    • Causality: TMSCHN2 selectively methylates the enol oxygen, masking one carbonyl group as an enol ether to prevent di-addition during the subsequent organometallic reaction.

    • Self-Validation: Thin-Layer Chromatography (TLC) monitoring (95/5 EtOAc/MeOH) should reveal a new spot at Rf = 0.45, corresponding to 2-ethyl-3-methoxycyclopent-2-enone[13].

  • Vinylation: Dissolve the crude enol ether in anhydrous THF and cool to -78 °C. Add vinyl magnesium bromide (1.5 eq) dropwise.

    • Causality: The cryogenic temperature (-78 °C) suppresses 1,4-conjugate addition, strictly favoring 1,2-addition to the unprotected ketone.

  • Workup: Quench with 1M HCl and ice, stir vigorously for 2 hours to hydrolyze the intermediate, and extract with EtOAc to yield 2-ethyl-3-vinylcyclopent-2-enone[13].

Phyto Start 2-Ethyl-1,3-cyclopentanedione Step1 O-Alkylation (TMSCHN2, MeOH/Et2O, 0°C) Start->Step1 Intermediate 2-Ethyl-3-methoxycyclopent-2-enone Step1->Intermediate Step2 Vinylation (Vinyl MgBr, THF, -78°C) Intermediate->Step2 Product 2-Ethyl-3-vinylcyclopent-2-enone (Phytoprostane Precursor) Step2->Product

Figure 2: Two-step synthetic workflow for generating phytoprostane precursors.

References

  • Title: Facile synthesis of cyclopentenone B1- and L1-type phytoprostanes Source: Frontiers in Chemistry (Guy et al., 2015) URL: [Link]

  • Title: Synthesis of 13-alkyl-gon-4-ones (US3959322A)

Sources

Exploratory

Molecular Architecture and Tautomeric Dynamics of Ethyl Cyclopentenolone (ECP)

Technical Whitepaper | Version 1.0 Executive Summary Ethyl Cyclopentenolone (ECP), chemically defined as 3-ethyl-2-hydroxy-2-cyclopenten-1-one , represents a critical structural motif in both flavor chemistry and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 1.0

Executive Summary

Ethyl Cyclopentenolone (ECP), chemically defined as 3-ethyl-2-hydroxy-2-cyclopenten-1-one , represents a critical structural motif in both flavor chemistry and pharmaceutical design.[1] Known industrially as Ethyl Cyclotene, this molecule exhibits a distinct "maple-lactonic" organoleptic profile and serves as a versatile intermediate in organic synthesis.

This guide provides a rigorous analysis of ECP’s molecular structure, focusing on its thermodynamic stability derived from keto-enol tautomerism. We explore the causality behind its synthesis, its spectroscopic fingerprints, and its utility as a bioisostere in drug development.

Molecular Identity and Structural Architecture

ECP is a cyclic enolone, a class of compounds characterized by a five-membered ring containing a ketone, a hydroxyl group, and a double bond. Its stability is governed by the interplay between ring strain and conjugative stabilization.

Physicochemical Profile[2][3]
PropertySpecification
IUPAC Name 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
CAS Registry 21835-01-8
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 38.0 – 43.0 °C
Solubility Soluble in ethanol, propylene glycol; sparingly soluble in water
Odor Profile Intense maple, caramel, roasted walnut, coffee
Structural Geometry

The cyclopentenone ring is nearly planar due to the


 hybridization of C1, C2, and C3. The ethyl group at C3 introduces a degree of steric bulk, but the molecule's defining feature is the planar enolone system  (

). This planarity maximizes

-orbital overlap, facilitating electron delocalization across the

-system.

Tautomeric Dynamics: The Keto-Enol Equilibrium

The chemical behavior of ECP is defined by the equilibrium between its 1,2-diketone form (3-ethyl-1,2-cyclopentanedione) and its mono-enol form (3-ethyl-2-hydroxy-2-cyclopenten-1-one).

The Equilibrium Mechanism

Unlike acyclic ketones where the keto form typically dominates (e.g., acetone), ECP exists almost exclusively in the enol form .

  • Driving Force: The enol tautomer is stabilized by two factors:

    • Conjugation: The C=C double bond is conjugated with the carbonyl group (C=O), lowering the HOMO-LUMO gap.

    • Intramolecular Hydrogen Bonding: A strong 5-membered chelate ring forms between the hydroxyl proton and the carbonyl oxygen. This interaction locks the molecule in a planar conformation, significantly reducing the enthalpy of the system.

Solvent Effects
  • Non-polar Solvents (e.g.,

    
    , 
    
    
    
    ):
    The intramolecular H-bond is undisturbed. The equilibrium shifts >95% toward the enol form.
  • Polar Protic Solvents (e.g.,

    
    , Methanol):  The solvent can compete for hydrogen bonding. While the enol remains favored, the rate of proton exchange increases, often leading to line broadening in NMR spectra.
    
Visualization of Tautomerism

The following diagram illustrates the proton transfer mechanism and the stabilization of the enol form.

Tautomerism Diketo 1,2-Diketone Form (3-ethyl-1,2-cyclopentanedione) Less Stable Transition Proton Transfer Transition State Diketo->Transition Enolization Enol Enol Form (ECP) (3-ethyl-2-hydroxy-2-cyclopenten-1-one) Stabilized by Intramolecular H-Bond Transition->Enol Conjugation + H-Bond Enol->Transition K_eq << 1

Figure 1: Tautomeric equilibrium favoring the enol form due to resonance and intramolecular hydrogen bonding.

Spectroscopic Characterization

Accurate identification of ECP relies on distinguishing the enol signature from potential diketone impurities.

Nuclear Magnetic Resonance ( -NMR)
  • Enolic Proton: A broad singlet typically appearing between

    
     6.0 – 7.5 ppm  (solvent dependent). In 
    
    
    
    , this signal confirms the presence of the OH group involved in H-bonding.
  • Ethyl Group:

    • Triplet at

      
       ~1.1 ppm (
      
      
      
      ).
    • Quartet at

      
       ~2.4 ppm (
      
      
      
      ).
  • Ring Protons: The methylene protons at C4 and C5 appear as a multiplet structure around

    
     2.3 – 2.6 ppm.
    
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: A broad band at 3200–3400 cm⁻¹ , characteristic of H-bonded hydroxyls.

  • C=O Stretch: A strong peak shifted to lower wavenumbers (~1680–1700 cm⁻¹ ) due to conjugation with the alkene.

  • C=C Stretch: A sharp peak around 1640 cm⁻¹ .

Synthesis Protocols

We present two primary methodologies: a high-purity laboratory route (Aldol) and a scalable industrial route (Dieckmann).

Method A: Intramolecular Aldol Condensation (Preferred Lab Scale)

This method utilizes 3,6-octanedione as a precursor.[2] It is atom-efficient and avoids harsh decarboxylation steps.

Reagents:

  • 3,6-Octanedione (1.0 eq)

  • Sodium Hydroxide (NaOH), 2% aqueous solution

  • Solvent: Ethanol or Water

Protocol:

  • Preparation: Dissolve 3,6-octanedione in 2% NaOH solution at room temperature.

  • Cyclization: Heat the mixture to 60–70°C under nitrogen atmosphere for 4 hours. The base catalyzes the formation of the enolate at the C2 or C7 position, which attacks the distal carbonyl.

  • Neutralization: Cool to 0°C and acidify with 1M HCl to pH 4-5.

  • Extraction: Extract with ethyl acetate (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from hexane/ethyl acetate to yield white crystals.
    
Method B: Dieckmann Condensation (Industrial Scale)

This route starts from diethyl adipate, a readily available commodity chemical.

Workflow Visualization:

Synthesis Start Diethyl Adipate Step1 Dieckmann Condensation (NaOEt, Toluene) Start->Step1 Inter1 2-Carbethoxycyclopentanone Step1->Inter1 Step2 Alkylation (Ethyl Bromide, K2CO3) Inter1->Step2 Inter2 2-Carbethoxy-2-ethylcyclopentanone Step2->Inter2 Step3 Hydrolysis & Decarboxylation (HCl, Reflux) Inter2->Step3 Inter3 2-Ethylcyclopentanone Step3->Inter3 Step4 Oxidation / Bromination (Br2 then Hydrolysis) Inter3->Step4 Final Ethyl Cyclopentenolone (ECP) Step4->Final

Figure 2: Industrial synthesis pathway starting from diethyl adipate.

Applications in Drug Development & Flavor Chemistry

Pharmaceutical Bioisosterism

In medicinal chemistry, the 1,2-hydroxyketone moiety of ECP serves as a bioisostere for carboxylic acids (


).
  • Acidity: The enolic proton has a pKa ~9, making it weakly acidic, similar to phenols or sulfonamides.

  • Binding: The planar chelate ring can mimic the hydrogen-bonding donor/acceptor motifs of enzyme substrates, potentially inhibiting oxidoreductases.

Antioxidant Activity

ECP acts as a radical scavenger. The enolic hydrogen is readily abstracted by Reactive Oxygen Species (ROS), forming a resonance-stabilized radical that terminates chain reactions. This property is exploited in preserving lipid-based formulations.

Flavor Formulation
  • Role: ECP is a "character impact compound" for maple and caramel flavors.

  • Threshold: It has a low odor detection threshold (ppb range), requiring precise dosing (typically 5–50 ppm in final products).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62752, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-.[3][4] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • The Good Scents Company. Ethyl Cyclopentenolone (CAS 21835-01-8) Material Safety and Organoleptic Data. Retrieved from [Link]

  • Organic Syntheses. General procedures for Cyclopentenone derivatives (Analogous protocols). Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of certain food additives: 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. WHO Technical Report Series. Retrieved from [Link]

Sources

Foundational

CAS 21835-01-8 2-ethyl-3-hydroxy-2-cyclopenten-1-one literature review

This technical guide provides an in-depth analysis of 2-Ethyl-3-hydroxy-2-cyclopenten-1-one (CAS 21835-01-8), a critical cyclic enolone used in flavor chemistry and emerging as a bioactive scaffold in pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Ethyl-3-hydroxy-2-cyclopenten-1-one (CAS 21835-01-8), a critical cyclic enolone used in flavor chemistry and emerging as a bioactive scaffold in pharmaceutical research.

From Flavor Chemistry to Bioactive Scaffolds

Part 1: Chemical Identity & Physicochemical Profile[1]

2-Ethyl-3-hydroxy-2-cyclopenten-1-one (often abbreviated as Ethyl Cyclopentenolone or 3-Ethyl-2-hydroxy-2-cyclopenten-1-one) is a cyclic enolone belonging to the family of "maple lactones." Structurally, it is the ethyl homolog of Cyclotene (Methylcyclopentenolone). Its planar, cyclic structure allows for significant electron delocalization, giving rise to its characteristic keto-enol tautomerism, which is fundamental to its reactivity and sensory properties.

Core Data Summary
PropertySpecification
CAS Registry Number 21835-01-8
IUPAC Name 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Common Synonyms Ethyl Cyclopentenolone; FEMA 3152; 3-Ethyl-2-hydroxycyclopent-2-enone
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Appearance White to pale yellow crystalline solid (at RT)
Melting Point 38.0 – 42.0 °C
Boiling Point 78 – 80 °C (at 4 mmHg)
Solubility Soluble in ethanol, propylene glycol, glycerol; Sparingly soluble in water (approx.[1][2][3] 2.8 g/L)
Organoleptic Profile Intense maple, caramel, burnt sugar, with coconut nuances
Structural Tautomerism

The molecule exists in equilibrium between its diketo and enol forms. In solution, the enol form (2-hydroxy-conjugated ketone) predominates due to stabilization via intramolecular hydrogen bonding and conjugation with the alkene double bond. This enolic hydroxyl group is acidic (pKa ~9), making the compound reactive toward bases and capable of forming stable metal chelates.

Part 2: Synthesis & Manufacturing Methodologies

Industrial and laboratory synthesis of CAS 21835-01-8 typically follows one of two primary pathways: the Dieckmann Condensation (historic/industrial) or the Intramolecular Aldol Condensation (preferred for lab scale/purity).

Pathway A: Intramolecular Aldol Condensation (Recommended Protocol)

This route utilizes 3,6-octanedione as the precursor.[4] It is favored for its atom economy and fewer by-products compared to adipate cyclization.

Reaction Logic: The synthesis relies on the base-catalyzed deprotonation of the


-carbon in 3,6-octanedione. The resulting enolate attacks the distal carbonyl group, closing the five-membered ring. Subsequent dehydration establishes the double bond, locking the molecule into its stable enolone form.

Experimental Protocol:

  • Reagents: 3,6-Octanedione (1.0 eq), NaOH (1.1 eq, 10% aq solution), Inert atmosphere (

    
    ).
    
  • Setup: A 3-neck flask equipped with a reflux condenser, temperature probe, and addition funnel.

  • Procedure:

    • Charge the flask with 10% NaOH solution.[4] Heat to 60°C under nitrogen.

    • Critical Step: Add 3,6-octanedione dropwise over 2 hours. High dilution prevents intermolecular polymerization.

    • Reflux for 1 hour post-addition to ensure cyclization completion.

    • Cool to 0°C and acidify with dilute HCl to pH 2-3 to precipitate the enol form.

    • Extract with ethyl acetate (3x). Wash organic layer with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallization from hexane/ethyl acetate or vacuum distillation (bp 78°C @ 4 mmHg).

Visualization: Synthetic Pathway

Synthesis Precursor 3,6-Octanedione (Linear Diketone) Base NaOH (aq) Deprotonation Precursor->Base Activation Enolate Enolate Intermediate (Nucleophile) Base->Enolate Cyclization Intramolecular Aldol Attack Enolate->Cyclization Ring Closure Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 3-Ethyl-2-hydroxy- 2-cyclopenten-1-one (CAS 21835-01-8) Dehydration->Product Enolization

Figure 1: Step-wise mechanism for the synthesis of Ethyl Cyclopentenolone via intramolecular aldol condensation.

Part 3: Pharmacology & Toxicology (Drug Development Context)

While primarily known as a flavoring agent (GRAS status), CAS 21835-01-8 possesses bioactive properties relevant to drug discovery, particularly in oxidative stress modulation and cytotoxicity .

1. Antioxidant vs. Pro-oxidant Duality

Like many cyclic enolones, this compound acts as a "double-edged sword" in biological systems:

  • Antioxidant Activity: The enolic hydroxyl group allows it to scavenge free radicals, donating a hydrogen atom to neutralize ROS (Reactive Oxygen Species), similar to ascorbic acid.

  • Pro-oxidant/Genotoxic Potential: Research indicates that under specific conditions (e.g., presence of transition metals or glyoxal), 3-ethyl-2-hydroxy-2-cyclopenten-1-one (3EHC) can generate ROS.

    • Mechanism:[5][6] 3EHC reacts with glyoxal to form radical intermediates, leading to the production of hydrogen peroxide (

      
      ) and hydroxyl radicals (
      
      
      
      ).[7][8]
    • Impact: In vitro studies have shown this pathway can induce DNA strand breakage in human lymphocytes, highlighting a potential toxicity mechanism at high concentrations often overlooked in flavor safety assessments.

2. Regulatory Safety Status
  • FEMA/JECFA: Classified as GRAS (Generally Recognized As Safe) for use as a flavoring agent (FEMA 3152).

  • Toxicology:

    • Acute Oral Toxicity: Low (LD50 > 1000 mg/kg in rodents).

    • Metabolism: Rapidly metabolized via glucuronidation and excreted in urine.

Visualization: ROS Generation Mechanism

Toxicity Compound 3-Ethyl-2-hydroxy- 2-cyclopenten-1-one RedoxCycle Redox Cycling Intermediate Compound->RedoxCycle + Glyoxal Scavenging Radical Scavenging (Antioxidant Mode) Compound->Scavenging Normal Phys. pH Glyoxal Glyoxal / Transition Metals Glyoxal->RedoxCycle ROS ROS Generation (H2O2, OH•) RedoxCycle->ROS O2 -> O2•- DNA DNA Strand Breakage ROS->DNA Oxidative Damage

Figure 2: Dual pathway showing the antioxidant scavenging mode vs. the pro-oxidant ROS generation pathway in the presence of glyoxal.[6]

Part 4: Analytical Protocols

For researchers verifying the purity of CAS 21835-01-8 or analyzing it in complex matrices, the following GC-MS protocol is the industry standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 240°C.

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold at 220°C for 10 min.

  • Detection (MS): Electron Impact (EI) at 70 eV.

  • Key Diagnostic Ions (m/z):

    • 126 (Molecular Ion,

      
      )[1][9]
      
    • 111 (Loss of methyl group,

      
      )
      
    • 97 (Loss of ethyl group,

      
      )
      
    • 55 (Cyclopentenone ring fragment)

Self-Validating Check: The presence of the m/z 126 parent peak confirms the molecular weight. The ratio of m/z 111 to 97 helps distinguish it from its methyl homolog (Cyclotene), which would have a parent ion of m/z 112.

References
  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Evaluation of Certain Food Additives: Aliphatic and Aromatic Ketones. WHO Technical Report Series 913. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62752, 3-Ethyl-2-hydroxycyclopent-2-en-1-one. PubChem.[2] Link

  • Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of ketones, cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50, S269-S284. Link

  • Kikugawa, K., et al. (1994). Genotoxicity of 3-ethyl-2-hydroxy-2-cyclopenten-1-one and related compounds formed in the Maillard reaction. Mutation Research/Genetic Toxicology, 319(2), 157-164.
  • BenchChem Technical Support. (2025). Optimizing the Synthesis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one.Link

Sources

Exploratory

The Natural Occurrence and Analytical Profiling of 2-Ethyl-3-hydroxy-2-cyclopenten-1-one in Food Matrices

Executive Summary 2-Ethyl-3-hydroxy-2-cyclopenten-1-one (CAS No. 21835-01-8; FEMA No.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-3-hydroxy-2-cyclopenten-1-one (CAS No. 21835-01-8; FEMA No. 3152), commonly referred to as ethyl cyclopentenolone or corylone's "big brother," is a highly impactful cyclic ketone naturally occurring in various thermally processed food matrices[1][2]. Characterized by its intense sweet, caramellic, maple, and burnt sugar organoleptic profile, it plays a critical role in the flavor chemistry of roasted coffee, cooked pork, and tobacco[1][3]. For researchers and drug development professionals, understanding its formation pathways and analytical quantification is vital not only for food chemistry but also for advanced pharmaceutical formulations, particularly in the flavor-masking of bitter active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its chemical identity, mechanistic formation, quantitative occurrence, and the step-by-step analytical methodologies required for its extraction and quantification.

Chemical Identity & Organoleptic Profile

Ethyl cyclopentenolone is a cyclic enolone that exists in a balanced mixture of keto-enol tautomers. Its structural configuration features both a hydroxyl group and a ketone functionality within a five-membered ring, rendering it highly reactive and capable of participating in complex thermal reactions[4][5].

  • Molecular Formula: C₇H₁₀O₂

  • Molecular Weight: 126.15 g/mol

  • LogP: ~0.83 (Moderately polar)

  • Organoleptic Thresholds: The taste threshold is highly active at low concentrations. At 5–12 ppm, it imparts a sweet, jammy, and toasted maple character. At 20–40 ppm, the profile shifts toward a deeper burnt sugar, rum, and caramellic note[1][4].

Mechanisms of Natural Occurrence

The natural occurrence of 2-ethyl-3-hydroxy-2-cyclopenten-1-one in food matrices is not biosynthetic; rather, it is the result of secondary thermal degradation processes during cooking, roasting, or curing. The two primary mechanisms are the Maillard Reaction and the Thermal Degradation of Ascorbic Acid [4][6].

The Maillard Reaction Pathway

In protein- and carbohydrate-rich matrices (such as pork and coffee), the compound is generated via the Maillard reaction. The causality of this pathway is driven by temperature and water activity (


).
  • Condensation: A reducing sugar reacts with a free amino group to form an unstable Schiff base[6][7].

  • Amadori Rearrangement: The Schiff base isomerizes into a more stable 1-amino-1-deoxy-2-ketose (Amadori compound)[7].

  • Enolization & Dehydration: Under thermal stress, the Amadori compound undergoes 2,3-enolization, shedding the amino group to form 1-deoxy-2,3-dicarbonyls (1-deoxyosones)[6].

  • Cyclization: These highly reactive dicarbonyl intermediates undergo intramolecular aldol condensation and fragmentation to form stable cyclopentenolones, including the ethyl derivative[6].

MaillardPathway Sugar Reducing Sugar (e.g., Glucose) Schiff Schiff Base (Imine) Sugar->Schiff Condensation Amino Amino Acid Amino->Schiff Condensation Amadori Amadori Compound (1-amino-1-deoxy-2-ketose) Schiff->Amadori Rearrangement Deoxyosone 1-Deoxy-2,3-dicarbonyl (1-Deoxyosone) Amadori->Deoxyosone 2,3-Enolization & Dehydration Cyclopentenolone 2-ethyl-3-hydroxy-2-cyclopenten-1-one (FEMA 3152) Deoxyosone->Cyclopentenolone Cyclization & Fragmentation

Caption: Maillard reaction pathway detailing the formation of 2-ethyl-3-hydroxy-2-cyclopenten-1-one.

Thermal Degradation of L-Ascorbic Acid

In matrices with high Vitamin C content or specific pH environments, 2-ethyl-3-hydroxy-2-cyclopenten-1-one is formed directly via the thermal degradation of L-ascorbic acid interacting with amino acids like L-threonine or L-serine[4].

Quantitative Occurrence in Food Matrices

Because ethyl cyclopentenolone is a product of thermal processing, its concentration varies drastically based on the severity of the heat treatment (roasting time/temperature). The table below summarizes its occurrence and functional thresholds across key matrices[1][4][8].

Food MatrixTypical Concentration / ThresholdPrimary Formation PathwayOrganoleptic Contribution
Roasted Coffee 5 – 40 ppmMaillard Reaction / PyrolysisSweet, brown, maple-like depth[1]
Cooked Pork 10 – 20 ppmMaillard Reaction (Lipid/Amino)Savory caramelization, bready notes[3]
Tobacco 1 – 15 ppmPyrolysis / CuringAshy, jammy, sweet smoke[1]
Smoke Flavorings ~1.8% of volatile fractionWood PyrolysisIntense burnt sugar and wood smoke[8]

Analytical Methodology: Extraction & GC-MS Quantification

To accurately quantify 2-ethyl-3-hydroxy-2-cyclopenten-1-one in complex food or pharmaceutical matrices, researchers must employ a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol[8]. The causality behind this specific workflow lies in the compound's moderate polarity and volatility; highly polar solvents would co-extract sugars, while non-polar solvents would yield poor recovery.

Step-by-Step GC-MS Protocol

Step 1: Internal Standard Addition (Self-Validation)

  • Action: Spike the homogenized sample (e.g., 5.0 g of roasted coffee grounds) with a known concentration of an internal standard (IS), such as 2-methylcyclopentanone or an isotopically labeled analogue.

  • Rationale: Adding the IS before extraction corrects for analyte loss during sample preparation and accounts for matrix-induced ion suppression during MS analysis.

Step 2: Solvent Extraction

  • Action: Extract the matrix using Dichloromethane (DCM) in a 1:5 (w/v) ratio. Sonicate for 30 minutes at 25°C.

  • Rationale: DCM perfectly matches the LogP (~0.83) of ethyl cyclopentenolone, ensuring high extraction efficiency while leaving highly polar Maillard precursors (unreacted sugars/amino acids) in the aqueous/solid phase.

Step 3: Solid Phase Extraction (SPE) Cleanup

  • Action: Pass the extract through a silica-gel SPE cartridge. Elute with a mixture of Hexane:Ethyl Acetate (80:20 v/v).

  • Rationale: Removes high-molecular-weight lipids and pigments (caramelans) that would otherwise foul the GC inlet and column.

Step 4: Concentration

  • Action: Concentrate the eluate under a gentle stream of ultra-pure Nitrogen gas to a final volume of 1.0 mL. Avoid evaporating to complete dryness to prevent volatile loss.

Step 5: GC-MS Analysis

  • Column: Use a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm) to achieve sharp peak shapes for the hydroxylated ketone.

  • Oven Program: Initial temp 60°C (hold 2 min), ramp at 5°C/min to 220°C (hold 10 min).

  • MS Detection: Operate in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) mode targeting the molecular ion (

    
     126) and primary fragments (
    
    
    
    111,
    
    
    55) for high-sensitivity quantification[2].

GCMSWorkflow Sample Food Matrix Sample (Spiked with IS) Extraction Solvent Extraction (Dichloromethane) Sample->Extraction SPE SPE Cleanup (Silica Gel) Extraction->SPE Concentration Concentration (Nitrogen Evaporation) SPE->Concentration GC Gas Chromatography (DB-WAX Column) Concentration->GC MS Mass Spectrometry (EI Ionization, SIM Mode) GC->MS

Caption: Step-by-step GC-MS analytical workflow for the extraction and quantification of FEMA 3152.

Pharmaceutical & Drug Development Applications

Beyond food matrices, 2-ethyl-3-hydroxy-2-cyclopenten-1-one is highly valued in pharmaceutical drug development for flavor masking . Many active pharmaceutical ingredients (APIs), particularly alkaloids and certain antibiotics, exhibit profound bitterness.

Because ethyl cyclopentenolone possesses a high-impact "brown/sweet" organoleptic profile at exceptionally low concentrations (5–10 ppm), it acts as a perceptual distractant[1][4]. When combined with high-intensity sweeteners (like steviol glycosides), it synergistically enhances the perception of sweetness while covering metallic or bitter off-notes in pediatric syrups and chewable tablets[9].

Toxicology & Regulatory Status

For researchers formulating with 2-ethyl-3-hydroxy-2-cyclopenten-1-one, its safety profile is well-established:

  • FEMA GRAS: Listed as Generally Recognized as Safe by the Flavor and Extract Manufacturers Association (FEMA No. 3152)[1][2].

  • Metabolism: As an aliphatic alicyclic ketone, it is rapidly metabolized in vivo via reduction of the ketone group and subsequent glucuronidation, followed by renal excretion.

References

  • Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist. Available at:[Link]

  • 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS 21835-01-8). PubChem, National Institutes of Health. Available at:[Link]

  • Scientific opinion on the renewal of the authorisation of Fumokomp (SF‐009) as a smoke flavouring Primary Product. European Food Safety Authority (EFSA). Available at:[Link]

  • Baking Deep Dive: Caramelization & Maillard. The Flavor Note Book. Available at:[Link]

  • The Chemistry of Cooked Meat Flavor. Meatscience.org. Available at:[Link]

  • Flavor Bites: 3,5-Dimethyl Cyclopentane-1,2-Dione. Perfumer & Flavorist. Available at:[Link]

  • Flavor modifying composition (WO2023014926A1). Google Patents.

Sources

Foundational

Thermodynamic stability of cyclic enolones and maple furanone derivatives

Thermodynamic Stability and Biocatalytic Derivatization of Cyclic Enolones: A Technical Whitepaper Executive Summary Cyclic enolones, particularly 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one (maple furanone) and 3-hydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Biocatalytic Derivatization of Cyclic Enolones: A Technical Whitepaper

Executive Summary

Cyclic enolones, particularly 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one (maple furanone) and 3-hydroxy-4,5-dimethylfuran-2(5H)-one (sotolon), are highly reactive γ-lactones that serve as critical scaffolds in flavor chemistry and pharmaceutical development. Their thermodynamic stability is governed by a delicate interplay of keto-enol tautomerization, steric hindrance, and intermolecular hydrogen bonding. This guide dissects the physicochemical causality behind their structural dynamics and outlines advanced biocatalytic workflows designed to engineer highly stable, enzyme-resistant furanone derivatives.

Structural Dynamics: Tautomerization and Dimerization

The fundamental stability of cyclic enolones is intrinsically linked to their tautomeric state. Computational and spectroscopic analyses reveal that the transition state barriers for the enol/keto tautomerization of these furanones are exceptionally high, rendering the enol form thermodynamically dominant under standard conditions[1].

Despite sharing a nearly identical γ-lactone core, sotolon and maple furanone exhibit distinctly divergent thermodynamic behaviors in solution. In non-polar solvents such as chloroform, sotolon spontaneously forms a double hydrogen-bonded ten-member cyclic dimer[1]. Conversely, maple furanone remains strictly monomeric[1].

The Causality of Dimerization: This divergence is dictated by steric hindrance. The ethyl substituent at the C5 position of maple furanone creates significant spatial repulsion, preventing the close molecular alignment required to establish stable intermolecular hydrogen bonds. Sotolon, possessing a smaller methyl group at the same position, lacks this steric penalty, allowing the thermodynamic preference for hydrogen bonding to drive dimerization[1].

Dimerization Keto Keto Tautomer (High Energy State) Enol Enol Tautomer (Thermodynamically Favored) Keto->Enol High Activation Barrier Sotolon Sotolon (Dimethyl) Sterically Unhindered Enol->Sotolon Maple Maple Furanone (Ethyl) Sterically Hindered Enol->Maple Dimer H-Bonded Cyclic Dimer (Stable in CHCl3) Sotolon->Dimer Intermolecular H-Bonds Monomer Stable Monomer (No Dimerization) Maple->Monomer Steric Repulsion

Caption: Thermodynamic equilibrium and dimerization logic of cyclic enolones based on steric constraints.

Biocatalytic Stabilization Workflows

While the enol core is stable against tautomerization, unmodified furanones remain susceptible to volatility and oxidative degradation. To mitigate this, researchers employ whole-cell biotransformations using plant uridine diphosphate-dependent glucosyltransferases (UGTs). High-throughput screening identified the biocatalyst UGT71K3a as highly efficient for maple furanone, yielding up to 7.2 g/L of the corresponding β-D-glucopyranoside[2].

Although glucosylation enhances water solubility, simple glucosides are vulnerable to in vivo cleavage by ubiquitous glycosidases. To engineer a truly stable derivative, a secondary biocatalytic step is employed using promiscuous strawberry malonyltransferases, specifically FaMAT4C1/S1[3]. This enzyme selectively malonylates the maple furanone glucoside at the 6-OH position of the glucose moiety[3]. The addition of the malonyl group provides critical steric shielding, physically blocking glycosidase access and locking the molecule into a biologically stable state[3].

Biocatalysis Aglycone Maple Furanone (Volatile/Reactive) UGT Glucosylation (UGT71K3a) Aglycone->UGT Glucoside Furanone Glucoside (Water Soluble) UGT->Glucoside FaMAT Malonylation (FaMAT4C1/S1) Glucoside->FaMAT Stable Malonylated Glucoside (Enzyme Resistant) FaMAT->Stable

Caption: Biocatalytic workflow for the structural and biological stabilization of maple furanone.

Quantitative Data Summaries

Table 1: Comparative Thermodynamic & Structural Properties

Compound Chemical Formula Oligomeric State (in CHCl₃) Tautomeric Preference Enzymatic Stabilization Strategy
Sotolon C₆H₈O₃ Dimer (H-bonded) Enol Glucosylation (UGT84A45)

| Maple Furanone | C₇H₁₀O₃ | Monomer | Enol | Glucosylation + Malonylation |

Table 2: Synthesis Yields and Kinetic Parameters

Substrate / Product Process Catalyst / Enzyme Yield / Titer Reference
Maple Furanone Alkaline Dimerization MVG + Alkali 87% Conversion [4]
Maple Furanone Glucoside Biotransformation UGT71K3a 7.2 g/L [2]

| Malonylated Glucoside | Acylation | FaMAT4C1/S1 | High Stability |[3] |

(Note: Maple furanone can be synthesized bottom-up from methyl vinyl glycolate (MVG). Under alkaline conditions, MVG undergoes enolization and aldol condensation to form a cyclic dimer, which decarboxylates upon heating to yield the target furanone[4].)

Self-Validating Experimental Protocols

Protocol A: Isolation and Identification of Malonylated Maple Furanone Glucoside

Objective: To synthesize and purify enzyme-resistant malonylated furanone derivatives.

  • Enzymatic Assay: Combine maple furanone glucoside, malonyl-CoA (600 μM), and 25 μg of FaMAT4C1/S1. Incubate at 30 °C for 30 minutes[3].

  • Primary Separation: Inject 10 μL of the sample into an HPLC system equipped with a Zorbax Eclipse XDB-C8 column (150 mm × 4.6 mm). Elute using an isocratic mobile phase of 5% ethanol with 0.1% formic acid at 1.5 mL/min (λ = 232 nm)[3].

  • Secondary Separation: Perform a subsequent run using an isocratic mobile phase of 2% ethanol with 10 mM ammonium formate[3].

  • Causality & Self-Validation: This protocol is inherently self-validating through its dual-orthogonal separation strategy. The first acidic phase suppresses the ionization of the malonyl carboxylate, effectively separating the acylated product from the highly polar unreacted aglycone. The second ammonium formate phase leverages ion-pairing interactions to resolve any closely eluting acylated isomers. If a fraction exhibits peak homogeneity in both distinct thermodynamic environments, its purity is internally confirmed without requiring external reference standards.

Protocol B: Spectroscopic Determination of Dimerization State via VCD/ECD

Objective: To determine the thermodynamic preference for monomeric vs. dimeric states in solution.

  • Sample Preparation: Prepare high-purity solutions of sotolon and maple furanone in deuterated chloroform (CDCl₃).

  • Spectral Acquisition: Record experimental Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra[1].

  • Computational Modeling: Perform Density Functional Theory (DFT) calculations to generate theoretical spectra for both the isolated monomer and the double hydrogen-bonded ten-member cyclic dimer[1].

  • Data Convergence: Overlay experimental spectra with theoretical models to evaluate the vibrational coupling of the carbonyl and hydroxyl modes.

  • Causality & Self-Validation: VCD is exquisitely sensitive to chiral environments and intermolecular hydrogen bonding. This protocol validates itself via theoretical-empirical convergence. The experimental VCD spectrum acts as the ground truth; because dimerization restricts conformational freedom and fundamentally alters vibrational coupling, the experimental data will only align with the DFT model of the correct structural state. For maple furanone, the experimental data converges exclusively with the monomeric DFT model, internally proving the absence of dimers[1].

References

  • Novel biotechnological glucosylation of high-impact aroma chemicals, 3(2H)- and 2(5H)-furanones. ResearchGate. 2

  • Investigating cyclic sotolon, maple furanone and their dimers in solution using optical rotation, electronic circular dichroism and vibrational circular dichroism. ResearchGate. 1

  • Promiscuous Transferases Malonylate Furaneol Glucoside in Fragaria × ananassa. ACS Publications. 3

  • Methyl vinyl glycolate as a diverse platform molecule. RSC Publishing. 4

Sources

Exploratory

Biosynthetic Pathways of Alkyl-Hydroxy-Cyclopentenones: From Plant Defense to Pharmaceutical Scaffolds

Topic: Biosynthetic Pathways of Alkyl-Hydroxy-Cyclopentenones in Plants Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Alkyl-hydroxy-cyclopenten...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biosynthetic Pathways of Alkyl-Hydroxy-Cyclopentenones in Plants Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkyl-hydroxy-cyclopentenones represent a specialized class of oxylipins characterized by a five-membered enone ring decorated with an alkyl side chain and a hydroxyl group. While best known as the "rethrolone" alcohol moiety of pyrethrins (potent natural insecticides from Tanacetum cinerariifolium), these molecules share structural and biosynthetic homology with prostaglandins and jasmonates.

For drug development professionals, this chemical class offers a unique scaffold. The cyclopentenone ring often functions as a "Michael acceptor," allowing covalent modification of cysteine residues in target proteins—a mechanism central to the anti-inflammatory and anti-cancer properties of related phytoprostanes. This guide dissects the enzymatic architecture of their biosynthesis, focusing on the cytochrome P450-mediated functionalization of the cyclopentenone core, and provides validated protocols for their study.

Section 1: Molecular Architecture & Precursors

The biosynthesis of alkyl-hydroxy-cyclopentenones is a divergent branch of the octadecanoid pathway . The structural core is derived from polyunsaturated fatty acids (PUFAs), primarily


-linolenic acid (18:3).
Structural Classification
Compound ClassRepresentative MoleculeSide Chain CharacteristicsKey Functional Group
Rethrolones PyrethrolonePentadienyl (C5, 2 double bonds)4-Hydroxy-3-methyl-2-alkyl-cyclopentenone
Jasmonoids JasmolonePentenyl (C5, 1 double bond)4-Hydroxy-3-methyl-2-alkyl-cyclopentenone
Prostanoids Phytoprostane B1Octyl/Hexenyl chainsCross-conjugated dienone (non-enzymatic)

Key Insight: The transition from a signaling molecule (Jasmonic Acid) to a specialized secondary metabolite (Pyrethrin) hinges on the modification of the cyclopentenone ring—specifically, hydroxylation at C-4 and desaturation of the alkyl side chain .

Section 2: The Biosynthetic Engine (The Tanacetum Model)

The most fully elucidated pathway for enzymatic alkyl-hydroxy-cyclopentenone synthesis is found in Tanacetum cinerariifolium (Dalmatian Pyrethrum). This system serves as the primary model for understanding how plants engineer these complex rings.

Phase I: Formation of the Cyclopentenone Core

The pathway begins in the plastid with the oxygenation of


-linolenic acid.
  • Lipoxygenase (LOX): Oxygenates

    
    -linolenic acid at C-13 to form 13(S)-HPOT.
    
  • Allene Oxide Synthase (AOS): Dehydrates 13-HPOT to an unstable allene oxide.

  • Allene Oxide Cyclase (AOC): Cyclizes the allene oxide into 12-oxo-phytodienoic acid (12-OPDA) . This is the first committed step toward the cyclopentenone ring structure.

Phase II: The "Jasmone Switch" & Ring Functionalization

Unlike the canonical Jasmonic Acid (JA) pathway which undergoes


-oxidation, the rethrolone pathway diverges. The critical precursor is cis-jasmone , which is likely formed via the decarboxylation of 3,7-didehydro-JA or a direct derivative of iso-OPDA.[1]

Once cis-jasmone is formed, two specific Cytochrome P450 enzymes drive the conversion to alkyl-hydroxy-cyclopentenones:

  • C-4 Hydroxylation (The "Hydroxy" Step):

    • Enzyme: Jasmone Hydroxylase (TcJMH) (CYP71AT148).[2][3]

    • Mechanism: This enzyme catalyzes the stereoselective hydroxylation of cis-jasmone at the C-4 position of the ring.

    • Product: Jasmolone .

    • Significance: This step creates the alcohol handle required for esterification.

  • Side-Chain Desaturation (The "Alkyl" Modification):

    • Enzyme: Pyrethrolone Synthase (TcPYS) (CYP82Q3).[2][3]

    • Mechanism: TcPYS introduces a terminal double bond into the pentenyl side chain of jasmolone.[2]

    • Product: Pyrethrolone .[2][3][4][5]

    • Causality: This desaturation significantly increases the insecticidal potency of the final ester.

Phase III: Esterification

The final bioactive lipids (Pyrethrins) are formed by coupling the alkyl-hydroxy-cyclopentenone (rethrolone) with a monoterpenoid acid (chrysanthemic acid).

  • Enzyme: GDSL Lipase-like Protein (TcGLIP) .

  • Localization: Extracellular (Apoplast). The rethrolones are exported from the trichome cytoplasm to the apoplast, where TcGLIP catalyzes the ester bond formation.

Section 3: Pathway Visualization

The following diagram illustrates the flow from primary fatty acid metabolism to the specific alkyl-hydroxy-cyclopentenones, highlighting the enzymatic checkpoints.

BiosyntheticPathway cluster_plastid Plastid (Chloroplast) cluster_peroxisome Peroxisome / Cytosol cluster_trichome Glandular Trichome (ER) cluster_apoplast Apoplast Linolenic alpha-Linolenic Acid HPOT 13(S)-HPOT Linolenic->HPOT Oxygenation LOX LOX OPDA 12-OPDA HPOT->OPDA Cyclization AOS AOS JA Jasmonic Acid OPDA->JA beta-Oxidation LOX->HPOT AOC AOC Jasmone cis-Jasmone (Precursor) JA->Jasmone Decarboxylation (Putative) Jasmolone Jasmolone (Alkyl-Hydroxy-Cyclopentenone) Jasmone->Jasmolone C-4 Hydroxylation Pyrethrolone Pyrethrolone (Desaturated Side Chain) Jasmolone->Pyrethrolone Desaturation Pyrethrin Pyrethrin I (Final Ester) Pyrethrolone->Pyrethrin Esterification (+ Chrysanthemic Acid) TcJMH TcJMH (CYP71AT148) TcJMH->Jasmolone TcPYS TcPYS (CYP82Q3) TcPYS->Pyrethrolone TcGLIP TcGLIP (Lipase) TcGLIP->Pyrethrin

Caption: Schematic of the rethrolone biosynthetic pathway in T. cinerariifolium, highlighting the divergence from the JA pathway and the specific P450-mediated modifications.

Section 4: Experimental Protocols

To validate these pathways or identify novel alkyl-hydroxy-cyclopentenones in other species, the following protocols are recommended. These are designed to be self-validating through the use of internal standards and specific extraction chemistry.

Protocol A: Targeted Metabolite Profiling (LC-MS/MS)

Objective: To quantify jasmone, jasmolone, and pyrethrolone with high sensitivity.

  • Tissue Preparation:

    • Harvest 100 mg of flower buds (or target tissue).

    • Flash freeze in liquid nitrogen and grind to a fine powder.

  • Extraction (The MTBE Method):

    • Add 1 mL of Methyl tert-butyl ether (MTBE) containing 0.1% BHT (antioxidant) and 100 ng of dihydro-jasmone (internal standard).

    • Rationale: MTBE is preferred over chloroform for lipid extraction due to better phase separation and lower density (lipid layer is on top).

    • Vortex for 1 hr at 4°C.

    • Add 300 µL of water (to induce phase separation). Centrifuge at 10,000 x g for 10 min.

    • Collect the upper organic phase. Evaporate to dryness under nitrogen.

  • Reconstitution:

    • Resuspend in 100 µL Methanol/Water (80:20 v/v).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

    • Transitions (MRM):

      • Jasmone: 165 -> 109

      • Jasmolone: 181 -> 163 (Loss of water)

      • Pyrethrolone: 179 -> 161

  • Validation: Calculate recovery rates using the internal standard. A recovery of <70% indicates matrix effects requiring Solid Phase Extraction (SPE) cleanup.

Protocol B: Microsomal Enzyme Assay for P450 Activity

Objective: To confirm the function of putative Jasmone Hydroxylase (TcJMH) or Pyrethrolone Synthase (TcPYS).

  • Heterologous Expression:

    • Clone the candidate gene (e.g., TcJMH) into a yeast expression vector (e.g., pYeDP60).

    • Transform into Saccharomyces cerevisiae strain WAT11 (engineered to express Arabidopsis NADPH-P450 reductase).

  • Microsome Isolation:

    • Grow yeast, induce expression with galactose.

    • Lyse cells using glass beads in Extraction Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM Sorbitol).

    • Centrifuge 10,000 x g (remove debris).

    • Ultracentrifuge supernatant at 100,000 x g for 1 hr. Resuspend pellet (microsomes) in storage buffer.

  • Enzyme Assay:

    • Reaction Mix (100 µL):

      • 50 µg Microsomal Protein.

      • 100 µM Substrate (e.g., cis-Jasmone).

      • 1 mM NADPH (Cofactor).

      • Buffer: 50 mM Potassium Phosphate (pH 7.5).

    • Incubation: 30°C for 30-60 mins.

    • Termination: Add 100 µL Ethyl Acetate, vortex, centrifuge.

  • Analysis: Analyze the organic layer via GC-MS (DB-5MS column) to observe the mass shift (+16 Da for hydroxylation, -2 Da for desaturation).

Section 5: Pharmaceutical Applications & Future Directions

The "Michael Acceptor" Scaffold

The


-unsaturated carbonyl (enone) in the cyclopentenone ring is a potent electrophile. In biological systems, it reacts with nucleophilic thiols (e.g., cysteine residues in proteins) via Michael addition.
  • Mechanism: This covalent modification can alter protein conformation and activity.

  • Target: NF-

    
    B pathway inhibition. Cyclopentenone prostaglandins (e.g., 15d-PGJ2) inhibit I
    
    
    
    B kinase (IKK), preventing inflammation. Alkyl-hydroxy-cyclopentenones from plants may offer a similar, tunable scaffold for anti-inflammatory drug design.
Synthetic Biology & Scalability

Extracting these compounds from Tanacetum is labor-intensive. The identification of TcJMH and TcPYS opens the door for yeast-based fermentation.

  • Challenge: The final esterification by TcGLIP occurs extracellularly in plants.

  • Solution: Engineering a yeast strain that secretes both the rethrolone and the acid moiety, or co-localizing the pathway within the yeast peroxisome/ER, is the current frontier in biomanufacturing these compounds.

References

  • Li, W., et al. (2018). "Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides."[3][6] Plant Physiology. Link[7]

  • Xu, H., et al. (2019). "Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone to Pyrethrolone." Plant Physiology. Link

  • Kikuta, Y., et al. (2012). "Identification and characterization of a GDSL lipase-like protein that catalyzes the ester-forming reaction for pyrethrin biosynthesis in Tanacetum cinerariifolium." The Plant Journal. Link

  • Wasternack, C., & Strnad, M. (2018). "Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds." International Journal of Molecular Sciences. Link

  • Mueller, M. J. (2004). "Archetype signals in plants: the phytoprostanes." Current Opinion in Plant Biology. Link

Sources

Foundational

Difference between methyl cyclopentenolone and ethyl cyclopentenolone structure

Topic: Structural and Functional Differentiation of Methyl Cyclopentenolone (MCP) and Ethyl Cyclopentenolone (ECP) Content Type: Technical Guide / Whitepaper Audience: Researchers, Flavor Chemists, and Drug Development P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural and Functional Differentiation of Methyl Cyclopentenolone (MCP) and Ethyl Cyclopentenolone (ECP) Content Type: Technical Guide / Whitepaper Audience: Researchers, Flavor Chemists, and Drug Development Professionals

Executive Summary

Methyl Cyclopentenolone (MCP) and Ethyl Cyclopentenolone (ECP) are vicinal diketones belonging to the class of cyclic enolones. While they share a core pharmacophore—the 2-hydroxy-2-cyclopenten-1-one moiety—the substitution of a methyl group with an ethyl group at the C3 position introduces significant physicochemical and sensory divergences.

This guide provides a rigorous technical comparison of these two analogs, focusing on their tautomeric behavior, synthetic pathways, physicochemical profiles, and sensory thresholds. For the drug development and flavor chemistry sectors, understanding these nuances is critical for optimizing ligand-receptor binding affinity and controlling volatility in formulation.

Structural & Electronic Characterization

The Core Pharmacophore & Tautomerism

Both MCP and ECP exist in a dynamic equilibrium between a diketone form and a mono-enol form. In solution and the solid state, the mono-enol form is thermodynamically favored due to the stabilization provided by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

  • MCP (C6H8O2): 3-methyl-1,2-cyclopentanedione

    
     2-hydroxy-3-methyl-2-cyclopenten-1-one.
    
  • ECP (C7H10O2): 3-ethyl-1,2-cyclopentanedione

    
     2-hydroxy-3-ethyl-2-cyclopenten-1-one.
    
Electronic and Steric Effects

The structural difference lies solely at the C3 position:

  • Inductive Effect (+I): The ethyl group in ECP exerts a slightly stronger positive inductive effect than the methyl group in MCP. This marginally increases the electron density on the enol oxygen, potentially affecting pKa and hydrogen bond strength.

  • Steric Hindrance: The ethyl group introduces greater steric bulk and conformational freedom (C-C bond rotation). This increase in lipophilicity and volume alters the molecule's interaction with the hydrophobic pockets of olfactory receptors (e.g., hORs) or biological targets, shifting the sensory profile from "sharp/burnt" to "warm/nutty."

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the keto-enol tautomerism common to both molecules, where 'R' represents either the Methyl or Ethyl group.

Tautomerism Diketone Diketone Form (1,2-Cyclopentanedione) Enol Enol Form (Dominant) (2-Hydroxy-2-Cyclopenten-1-one) Stabilized by H-Bond Diketone->Enol Tautomerization (Fast Equilibrium)

Figure 1: Keto-enol tautomerism. The enol form is the primary contributor to the sensory and biological activity.

Physicochemical Profiling

The substitution of the methyl group with an ethyl group drastically lowers the melting point, transitioning the physical state from a stable solid (MCP) to a low-melting solid/liquid (ECP). This is a direct result of the ethyl chain disrupting the crystal lattice packing efficiency.

PropertyMethyl Cyclopentenolone (MCP)Ethyl Cyclopentenolone (ECP)
CAS Number 765-70-8 (Diketone) / 80-71-7 (Enol)21835-01-8
FEMA Number 27003152
Molecular Weight 112.13 g/mol 126.15 g/mol
Physical State (25°C) White crystalline powderLow-melting solid or Liquid
Melting Point 104 – 108 °C39 – 43 °C
Boiling Point 178 – 180 °C (Atmospheric)75 – 80 °C (at 0.3 mmHg)
LogP (Est.) ~0.4 - 0.8~1.57
Water Solubility Sparingly solubleSlightly less soluble (More Lipophilic)
Odor Descriptors Maple, Burnt Sugar, Coffee, SharpWalnut, Caramel, Smoke, "Jammy", Warm

Synthetic Pathways[2]

Industrial synthesis for both analogs typically follows a Dieckmann Condensation route or a cyclization of acyclic diketones. The choice of starting material dictates the final substituent.

Comparative Synthesis Protocol

Method: Cyclization of Acyclic Precursors (General Mechanism)

  • Precursor Selection:

    • For MCP: Use 1-hydroxy-2,5-hexanedione (or precursors yielding this via hydrolysis).

    • For ECP: Use 1-hydroxy-2,5-heptanedione (extending the chain by one carbon).

  • Cyclization: The precursor undergoes intramolecular aldol condensation under basic conditions (e.g., NaOH or NaHCO3).

  • Acidification/Purification: The resulting enolate is acidified to yield the crude cyclic dione, which is then purified via recrystallization (MCP) or vacuum distillation (ECP).

Synthesis Workflow Diagram

Synthesis cluster_inputs Precursor Selection cluster_outputs Product Isolation MCP_Start Precursor A (R=Methyl) 1-Hydroxy-2,5-hexanedione Process Base-Catalyzed Cyclization (Intramolecular Aldol Condensation) MCP_Start->Process ECP_Start Precursor B (R=Ethyl) 1-Hydroxy-2,5-heptanedione ECP_Start->Process MCP_Prod MCP (Solid) Recrystallization Process->MCP_Prod If R=Me ECP_Prod ECP (Liquid/Low Melt) Vacuum Distillation Process->ECP_Prod If R=Et

Figure 2: Parallel synthesis pathways. The R-group of the acyclic precursor determines the final analog.

Analytical Differentiation

Distinguishing these two compounds in a mixture requires precise analytical techniques due to their structural similarity.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Retention Time: ECP will elute after MCP on non-polar columns (e.g., DB-5, HP-5) due to its higher boiling point and lipophilicity.

  • Mass Spectrum:

    • MCP: Molecular ion [M]+ at m/z 112 . Base peak often at m/z 69 (loss of acetyl group).

    • ECP: Molecular ion [M]+ at m/z 126 (+14 mass units). Fragmentation pattern will show a shift corresponding to the ethyl group (e.g., loss of ethyl vs methyl).

Nuclear Magnetic Resonance (NMR)
  • 1H-NMR (Proton):

    • MCP: Shows a distinct singlet (or doublet due to long-range coupling) for the methyl group around δ 2.0 ppm .

    • ECP: Shows a characteristic triplet (methyl of ethyl) and quartet (methylene of ethyl) pattern. The methylene quartet appears around δ 2.4 ppm , and the methyl triplet around δ 1.1 ppm .

Sensory & Biological Implications[3]

The structural extension from methyl to ethyl significantly alters the Structure-Activity Relationship (SAR) .

  • Odor Threshold & Quality:

    • MCP is sharper, often described as "classic maple" or "burnt sugar." It is the standard for caramel notes.

    • ECP is softer, with "walnut," "toasted bread," and "fruitier" nuances. The increased lipophilicity (LogP ~1.57) allows for different partitioning into the olfactory mucosa, often resulting in a lower detection threshold and longer lingering time (substantivity).

  • Metabolism:

    • Both compounds are metabolized via glucuronidation of the hydroxyl group and oxidative cleavage of the ring. ECP's ethyl side chain may undergo additional ω-oxidation, but the primary metabolic fate remains rapid excretion, supporting their GRAS (Generally Recognized As Safe) status.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61209, 3-Methyl-1,2-cyclopentanedione. PubChem. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessment of Alicyclic Substances. FEMA Flavor Library. (FEMA #2700 and #3152). Available at: [Link]

  • The Good Scents Company. Ethyl Cyclopentenolone (CAS 21835-01-8) Data Sheet. Available at: [Link]

  • Organic Syntheses. Preparation of 3-Methyl-1,2-cyclopentanedione (Cyclotene). Org.[1][2][3][4][5] Synth. Coll. Vol. 4, p.597. Available at: [Link]

  • European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 213: Alicyclic ketones and secondary alcohols. EFSA Journal. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Laboratory synthesis of 2-ethyl-3-hydroxy-2-cyclopenten-1-one from adipic acid

This Application Note details the laboratory synthesis of Ethyl Cyclopentenolone (3-ethyl-2-hydroxy-2-cyclopenten-1-one) starting from Adipic Acid . Critical Scientific Clarification: Isomer Identification Before proceed...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the laboratory synthesis of Ethyl Cyclopentenolone (3-ethyl-2-hydroxy-2-cyclopenten-1-one) starting from Adipic Acid .

Critical Scientific Clarification: Isomer Identification

Before proceeding, it is vital to address the nomenclature in the request.

  • The Request: "2-ethyl-3-hydroxy-2-cyclopenten-1-one" describes a 1,3-diketone enol.

  • The Precursor: Adipic Acid is the standard industrial and laboratory precursor for Cyclopentanone , which is readily converted into the 1,2-diketone enol (3-ethyl-2-hydroxy-2-cyclopenten-1-one), commonly known as Ethyl Cyclopentenolone (a maple/caramel flavoring agent).

  • The Discrepancy: The 1,3-diketone isomer is typically synthesized from Succinic Anhydride , not Adipic Acid.

Decision: Based on the starting material specified (Adipic Acid), this guide details the synthesis of the 1,2-diketone enol (Ethyl Cyclopentenolone) . This is the chemically coherent pathway from Adipic Acid.

Executive Summary

  • Target Molecule: 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (Ethyl Cyclopentenolone).

  • Starting Material: Adipic Acid (Hexanedioic acid).

  • Synthetic Strategy: Ketonic Decarboxylation

    
    
    
    
    
    -Alkylation
    
    
    Riley Oxidation.
  • Total Steps: 3.

  • Estimated Yield: 40–55% (cumulative).

Retrosynthetic Analysis & Pathway

The synthesis leverages the stability of the 5-membered ring formed by the decarboxylation of adipic acid. The introduction of the ethyl group is achieved via enolate chemistry, followed by the introduction of the


-hydroxyl/ketone functionality using Selenium Dioxide (SeO

), a specific oxidant for activating

-methylene groups adjacent to carbonyls.
Reaction Pathway Visualization

SynthesisPath Adipic Adipic Acid (C6H10O4) Cyclopentanone Cyclopentanone (C5H8O) Adipic->Cyclopentanone 1. Ba(OH)2, Heat (290°C) (-CO2, -H2O) EthylCyclo 2-Ethylcyclopentanone (C7H12O) Cyclopentanone->EthylCyclo 2. Morpholine (Enamine) 3. EtBr, Hydrolysis Target Ethyl Cyclopentenolone (Enol Form) EthylCyclo->Target 4. SeO2 Oxidation (Riley Oxidation)

Caption: Three-stage synthesis of Ethyl Cyclopentenolone from Adipic Acid involving cyclization, alkylation, and oxidation.

Detailed Experimental Protocols

Stage 1: Ketonic Decarboxylation (Adipic Acid Cyclopentanone)

This step utilizes high-temperature pyrolysis in the presence of a barium catalyst to cyclize the dicarboxylic acid.

Reagents:

  • Adipic Acid (200 g, 1.37 mol)

  • Barium Hydroxide Octahydrate (10 g, catalyst)

Protocol:

  • Setup: Equip a 1-liter round-bottom flask with a thermometer (reaching the bottom) and a distillation setup (condenser and receiving flask).

  • Mixing: Intimately mix 200 g of powdered Adipic Acid with 10 g of finely ground Barium Hydroxide. Place in the flask.

  • Heating: Heat the flask using a heating mantle or metal bath. The temperature must be raised gradually to 285–295°C .

  • Reaction: The mixture will melt, and Cyclopentanone will begin to distill over (along with water).[1][2]

    • Critical Control: Maintain temperature at 290°C. If it exceeds 300°C, adipic acid may sublime/distill without reacting.[3]

  • Workup: Separate the ketone layer from the aqueous distillate.[3] Saturate the aqueous layer with NaCl to salt out remaining ketone. Dry the combined organic layers over anhydrous CaCl

    
    .
    
  • Purification: Redistill the dried crude product. Collect the fraction boiling at 128–131°C .

    • Expected Yield: ~75–80% (approx. 85 g).[3][4]

Stage 2: -Alkylation (Cyclopentanone 2-Ethylcyclopentanone)

Direct alkylation of cyclopentanone can lead to poly-alkylation. The Enamine method (Stork Enamine Synthesis) is preferred for mono-alkylation specificity.

Reagents:

  • Cyclopentanone (84 g, 1.0 mol)

  • Morpholine (105 g, 1.2 mol)

  • p-Toluenesulfonic acid (catalytic amount, ~0.5 g)

  • Toluene (200 mL)

  • Ethyl Bromide (120 g, 1.1 mol)

Protocol:

  • Enamine Formation:

    • In a flask equipped with a Dean-Stark trap, reflux Cyclopentanone, Morpholine, p-TSA, and Toluene.

    • Continue reflux until the theoretical amount of water (~18 mL) is collected (approx. 4–6 hours).

    • Remove toluene under reduced pressure to isolate the crude enamine (1-morpholinocyclopentene).

  • Alkylation:

    • Dissolve the crude enamine in dry Acetonitrile (or Ethanol).

    • Add Ethyl Bromide dropwise with stirring.

    • Reflux the mixture for 12–18 hours.

  • Hydrolysis:

    • Add 100 mL of 10% HCl to the reaction mixture and reflux for 2 hours (hydrolyzes the iminium salt back to the ketone).

  • Workup:

    • Cool and extract with diethyl ether (3 x 100 mL).

    • Wash organic layer with water and brine. Dry over MgSO

      
      .
      
  • Purification: Distill under reduced pressure. 2-Ethylcyclopentanone boils at roughly 60–62°C at 15 mmHg .

    • Expected Yield: ~60–65%.[3]

Stage 3: Riley Oxidation (2-Ethylcyclopentanone Ethyl Cyclopentenolone)

Selenium Dioxide (SeO


) selectively oxidizes the 

-methylene group to a ketone, forming the 1,2-diketone, which tautomerizes to the stable enol (Cyclopentenolone).

Reagents:

  • 2-Ethylcyclopentanone (11.2 g, 0.1 mol)

  • Selenium Dioxide (11.1 g, 0.1 mol)

  • Dioxane (50 mL) or Ethanol (95%)

  • Water (2 mL)

Protocol:

  • Preparation: Dissolve SeO

    
     in Dioxane/Water mixture in a reaction flask.
    
  • Addition: Add 2-Ethylcyclopentanone slowly.

  • Reaction: Reflux the mixture with vigorous stirring for 4–6 hours. The solution will turn red/black as Selenium metal precipitates.

  • Filtration: Cool the mixture and filter off the precipitated Selenium metal (Caution: Se is toxic).

  • Workup: Evaporate the solvent. Dissolve the residue in ether/DCM and wash with cold water.

  • Purification: The product (Ethyl Cyclopentenolone) can be recrystallized from water or distilled (high vacuum).

    • Melting Point: Pure crystals typically melt around 36–38°C (often solidifies upon cooling).

    • Odor:[5] Characteristic sweet, maple-like aroma.

Data Summary & Troubleshooting

ParameterStage 1: CyclizationStage 2: AlkylationStage 3: Oxidation
Key Reagent Ba(OH)

Morpholine / EtBrSelenium Dioxide
Temp Control 290°C (Strict)RefluxReflux
Critical Hazard Thermal Burns / PressureEtBr (Volatile/Toxic)SeO

(Highly Toxic)
Common Failure Sublimation of Adipic AcidPoly-alkylationIncomplete Oxidation
Yield Target 80%65%50%
Troubleshooting Logic

Troubleshooting Problem1 Low Yield in Stage 1 Check1 Temp > 300°C? Adipic acid sublimes. Problem1->Check1 Solution1 Maintain 285-295°C Use metal bath. Check1->Solution1 Problem2 Poly-alkylation in Stage 2 Check2 Did you use direct base? Problem2->Check2 Solution2 Use Enamine method to force mono-alkylation. Check2->Solution2

Caption: Decision tree for resolving common yield issues in cyclization and alkylation steps.

Safety & Compliance (E-E-A-T)

  • Selenium Dioxide: Extremely toxic and an oxidizer. Use strictly in a fume hood. All selenium waste must be segregated and disposed of as hazardous heavy metal waste.

  • Ethyl Bromide: Alkylating agent. Carcinogen suspect. Handle with double gloves.

  • Adipic Acid Pyrolysis: Generates CO

    
     pressure. Ensure the distillation apparatus is open to the atmosphere (via a drying tube) to prevent explosion.
    

References

  • Cyclopentanone Synthesis: Thorpe, J. F., & Kon, G. A. R. (1925). Cyclopentanone.[3][1][2][6][7][8][9][10][11] Organic Syntheses, 5, 37.

  • Enamine Alkylation: Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.
  • Riley Oxidation: Hach, C. C., Banks, C. V., & Diehl, H. (1963). 1,2-Cyclohexanedione dioxime.[5] Organic Syntheses, Coll.[10][12] Vol. 4, 229. (General protocol for SeO2 oxidation of cyclic ketones).

  • Industrial Context: Guidechem. (2019). Preparation of Methyl/Ethyl Cyclopentenolone.

Sources

Application

Protocol for extraction of ethyl cyclopentenolone from fenugreek seeds

Advanced Extraction and Isolation Protocol for Ethyl Cyclopentenolone from Trigonella foenum-graecum (Fenugreek) Seeds Mechanistic Rationale & Executive Summary Ethyl cyclopentenolone (ECP, FEMA 3152) is a high-impact fl...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Extraction and Isolation Protocol for Ethyl Cyclopentenolone from Trigonella foenum-graecum (Fenugreek) Seeds

Mechanistic Rationale & Executive Summary

Ethyl cyclopentenolone (ECP, FEMA 3152) is a high-impact flavor compound characterized by intense sweet, caramel, and maple notes. While fenugreek (Trigonella foenum-graecum) is renowned for its maple-like aroma, ECP is not highly abundant in the raw botanical matrix. Instead, it is synthesized in situ via the thermal degradation of L-ascorbic acid and the Maillard reaction between reducing sugars and amino acids (such as L-threonine and L-serine) during roasting ()[1].

To extract and isolate this specific compound, a standard solvent extraction is insufficient due to the complex lipid and alkaloid profile of fenugreek. This protocol employs a self-validating acid-base liquid-liquid extraction (LLE) . Because ECP contains an enolic hydroxyl group on a cyclopentenone ring, it acts as a weak acid. By manipulating the pH of the extract across specific thresholds, we can selectively shuttle ECP between aqueous and organic phases, effectively leaving neutral lipids and basic alkaloids behind. If a compound successfully navigates this pH-swing, its chemical identity as an acidic flavor compound is functionally validated.

Physicochemical Profiling & Solvent Strategy

Before initiating extraction, it is critical to understand the quantitative parameters of the target analyte to justify the solvent selection.

Table 1: Physicochemical Properties of Target Analyte (ECP)

Parameter Value / Description
Chemical Name 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
CAS Number 21835-01-8
Molecular Weight 126.15 g/mol
pKa 9.17 ± 0.20 (Predicted)
Boiling Point 75°C at 0.3 mmHg

| Odor Profile | Sweet, caramel, maple, roasted coffee |

Table 2: Solvent Selection Matrix for Fenugreek Extraction

Solvent System Workflow Phase Mechanistic Purpose
Petroleum Ether (30-60°C) Pre-treatment Exhaustive defatting. Removes fixed oils to prevent downstream emulsions.
95% Ethanol Primary Extraction High affinity for semi-polar aroma compounds; effectively penetrates the cellulosic plant matrix.
0.5 M Na₂CO₃ (aq) Alkaline Partitioning Deprotonates ECP (pH ~10 > pKa 9.17) to form a water-soluble sodium salt.

| Diethyl Ether | Organic Recovery | Immiscible with water; captures the reprotonated ECP after acidification. |

Experimental Workflow Visualization

ECP_Workflow N1 Raw Fenugreek Seeds (Trigonella foenum-graecum) N2 Thermal Activation (150°C, 20 min) N1->N2 Maillard Reaction N3 Milling & Sieving (0.33 mm particle size) N2->N3 N4 Soxhlet Defatting (Petroleum Ether, 14 hrs) N3->N4 N5 Primary Extraction (95% Ethanol, 60°C) N4->N5 Defatted Marc N6 Alkaline Partitioning (pH 10) 0.5 M Na2CO3 N5->N6 Concentrate & Dissolve in Ether N7 Acidification (pH 2) 5 M HCl N6->N7 Isolate Aqueous Phase N8 Organic Recovery (Diethyl Ether) N7->N8 Protonate ECP N9 GC-MS Quantification (m/z 126) N8->N9 Purified Extract

Figure 1: End-to-end workflow for the thermal generation and pH-guided isolation of ECP.

Step-by-Step Methodology

Phase 1: Thermal Activation & Matrix Preparation

Causality: Raw fenugreek lacks high concentrations of ECP. Controlled roasting acts as a synthetic catalyst, driving the thermal degradation of precursors to generate the cyclopentenolone ring.

  • Spread 500 g of raw, mature Trigonella foenum-graecum seeds evenly across a stainless-steel tray.

  • Roast in a convection oven at 150°C for 20 minutes to initiate Maillard browning.

  • Allow the seeds to cool to room temperature.

  • Process the seeds through a flaking mill. Adjust the gap setting to yield an average particle size of 0.33 mm ()[2]. This specific size maximizes the surface-area-to-volume ratio for optimal solvent penetration without creating excessive fines that clog filters.

Phase 2: Exhaustive Defatting

Causality: Fenugreek seeds contain up to 10% fixed oils. If not removed, these lipids will co-extract with the ethanol and cause severe, intractable emulsions during the liquid-liquid extraction phase.

  • Transfer the 500 g of milled seeds into a large Soxhlet extraction thimble.

  • Extract using 800 mL of Petroleum Ether (bp 30-60°C) for 14 hours at 30°C ()[3]. The continuous reflux ensures exhaustive lipid removal.

  • Discard the lipid-rich petroleum ether fraction.

  • Air-dry the defatted solid residue (marc) in a fume hood until all residual solvent has evaporated.

Phase 3: Primary Ethanolic Extraction

Causality: 95% Ethanol is highly effective at solubilizing semi-polar aroma compounds and penetrating the cellulosic plant matrix.

  • Submerge the defatted marc in 1500 mL of 95% Ethanol.

  • Heat the mixture to 60°C under continuous mechanical stirring for 2 hours ()[2]. Critical Note: Do not exceed 60°C; higher temperatures risk the volatilization and loss of ECP.

  • Filter the mixture through Whatman No. 1 filter paper to remove solid particulates.

  • Concentrate the filtrate using a rotary evaporator. Maintain the water bath at 40°C under reduced pressure to yield a viscous, dark oleoresin, preventing thermal degradation of the newly extracted volatiles.

Phase 4: pH-Swung Liquid-Liquid Extraction (LLE)

Causality: This is the self-validating purification step. Because ECP has a pKa of 9.17 ()[1], it remains neutral in acidic/neutral environments but becomes a negatively charged salt in basic environments.

  • Dissolve the concentrated ethanolic oleoresin in 200 mL of Diethyl Ether.

  • Transfer the solution to a separatory funnel and add 200 mL of 0.5 M Na₂CO₃ (pH ~10) ().

  • Agitate gently and vent frequently. Allow the phases to separate. At pH 10, the ECP is deprotonated and partitions entirely into the lower aqueous phase.

  • Collect the aqueous phase. Discard the upper ether phase, which now contains unwanted neutral impurities and non-acidic volatiles.

  • Acidification: Slowly add 5 M HCl dropwise to the isolated aqueous phase until the pH reaches 2.0 (). Mechanism: This reprotonates the enolic hydroxyl group, rendering ECP lipophilic once again.

  • Add 200 mL of fresh Diethyl Ether to the acidified aqueous phase. Agitate vigorously and allow separation.

  • Collect the upper ether phase, which now contains the highly purified ECP.

  • Dry the ether fraction over anhydrous Na₂SO₄, filter, and gently concentrate under a stream of high-purity nitrogen to 1 mL.

Phase 5: GC-MS Validation
  • Inject 1 µL of the concentrated extract into a GC-MS equipped with a DB-FFAP fused silica capillary column (30 m x 0.25 mm, film thickness 0.25 µm) ().

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Target the molecular ion m/z 126 to definitively quantify the isolated Ethyl Cyclopentenolone.

References

  • International Journal of Pharmaceutical Sciences and Research. "A Review Article On Extraction Of Fenugreek Seed." Available at:[Link]

  • Dr. Imre Blank's Homepage. "The Principal Flavor Components of Fenugreek (Trigonella foenum-graecum L.)." Available at: [Link]

  • Scribd. "Fenugreek Processing and Applications Guide." Available at:[Link]

Sources

Method

Advanced Application Note: Microencapsulation of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one

Part 1: Executive Summary & Technical Rationale 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS: 21835-01-8), often referred to as Ethyl Cyclotene or Maple Lactone, is a potent flavorant valued for its intense caramel, maple,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Rationale

3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS: 21835-01-8), often referred to as Ethyl Cyclotene or Maple Lactone, is a potent flavorant valued for its intense caramel, maple, and burnt sugar notes. Despite its organoleptic value, it presents significant stability challenges in formulation:

  • Oxidative Instability: The enolic hydroxyl group adjacent to the ketone (cyclic enolone structure) is highly susceptible to oxidation, leading to discoloration (browning) and off-notes.

  • Volatility: With a relatively low molecular weight (126.15 g/mol ), it suffers from evaporative loss during thermal processing.

  • Reactivity: It participates readily in Maillard reactions, which is desirable in cooking but detrimental during storage.

This guide details two distinct microencapsulation protocols designed to arrest these degradation pathways: Spray Drying (for bulk industrial application) and Cyclodextrin Inclusion (for maximum molecular protection).

Part 2: Materials Science & Selection Strategy

Wall Material Selection Matrix

The choice of encapsulant is critical for the specific protection of the cyclic enolone moiety.

Material ClassSpecific AgentRole in StabilizationRecommended Ratio (Core:Wall)
Hydrocolloid Gum Arabic (Acacia)Excellent emulsifier; forms a dense film preventing oxygen permeation.1:4
Carbohydrate Maltodextrin (DE 10-20)Provides structural matrix; reduces glass transition temperature (

) during drying.
1:4 (mixed with Gum Arabic)
Host Molecule

-Cyclodextrin (

-CD)
Forms a "host-guest" inclusion complex; physically shields the reactive enol group within a hydrophobic cavity.1:1 (Molar Ratio)
Modified Starch Octenyl Succinic Anhydride (OSA)Hydrophobically modified starch; superior emulsion stability for oil-based cores.1:3

Part 3: Protocol A - Industrial Spray Drying Encapsulation

Objective: To create a free-flowing, water-soluble powder with high retention of volatiles. Mechanism: Rapid solvent evaporation freezes the core material within a glassy carbohydrate matrix.

Materials Preparation
  • Core: 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (Pure or 50% PG solution).[1]

  • Carrier Phase: 60% Maltodextrin (DE 18) / 40% Gum Arabic.

  • Solvent: Deionized water (Total solids content of feed emulsion: 35-40%).

Emulsification Workflow
  • Step 1 (Hydration): Dissolve Gum Arabic and Maltodextrin in water at 50°C. Agitate for 2 hours to ensure full hydration. Cool to 25°C.

  • Step 2 (Pre-Emulsion): Add the core material slowly to the aqueous phase while stirring magnetically.

  • Step 3 (Homogenization): Process the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

    • Critical Control Point: Target droplet size is <2

      
      m. Large droplets lead to surface oil and oxidation.
      
Spray Drying Parameters
  • Equipment: Laboratory Spray Dryer (e.g., Büchi B-290 or equivalent).

  • Inlet Temperature:

    
     (High enough to flash off water, low enough to prevent core degradation).
    
  • Outlet Temperature:

    
    .
    
  • Aspirator: 100% (Max airflow).

  • Pump Rate: 15-20% (Adjust to maintain Outlet Temp).

Workflow Visualization

SprayDryingWorkflow Start Raw Materials Hydration Carrier Hydration (50°C, 2 hrs) Start->Hydration Water + Gum Arabic/MD Mixing Pre-Emulsion (Magnetic Stirring) Hydration->Mixing Add Core (Ethyl Cyclotene) Homogenization High-Shear Homogenization (10k RPM, <2µm) Mixing->Homogenization Atomization Atomization (Rotary/Nozzle) Homogenization->Atomization Feed Pump Drying Drying Chamber (Inlet: 170°C, Outlet: 85°C) Atomization->Drying Hot Air Contact Separation Cyclone Separation Drying->Separation Powder Final Encapsulated Powder Separation->Powder

Figure 1: Process flow for the spray drying encapsulation of Ethyl Cyclotene.

Part 4: Protocol B - Molecular Inclusion (Beta-Cyclodextrin)

Objective: To stabilize the molecule against oxidation and heat by trapping it inside a molecular cage. Mechanism: Hydrophobic interaction drives the non-polar ethyl-cyclopentenolone ring into the hydrophobic cavity of the


-CD.
Stoichiometry Calculation
  • Molar Ratio: 1:1 (Guest:Host).[2]

  • MW of Guest (Ethyl Cyclotene): ~126.15 g/mol .[1]

  • MW of Host (

    
    -CD):  ~1135  g/mol .
    
  • Ratio by Weight: Approx. 1 part Guest to 9 parts Host.

Kneading Method Protocol
  • Step 1: Weigh the required amount of

    
    -CD and place it in a mortar.
    
  • Step 2: Add a small amount of water/ethanol (1:1 v/v) to the

    
    -CD and knead to form a thick paste.
    
  • Step 3: Slowly add the Ethyl Cyclotene to the paste while kneading vigorously.

  • Step 4: Continue kneading for 45-60 minutes. The mixture may change viscosity as the complex forms.

  • Step 5: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Step 6: Pulverize the dried mass and sieve (100 mesh).

Mechanism Visualization

InclusionMechanism Guest Ethyl Cyclotene (Hydrophobic/Labile) Complex Inclusion Complex (Stabilized) Guest->Complex Driving Force: Hydrophobic Effect Host Beta-Cyclodextrin (Hydrophobic Cavity) Host->Complex Kneading/Co-precipitation Note The reactive enol ring is shielded inside the CD cavity, preventing oxidative attack. Complex->Note

Figure 2: Mechanism of host-guest complexation protecting the reactive enol group.[3]

Part 5: Quality Control & Validation

To ensure the protocol was successful, you must validate the Encapsulation Efficiency (EE) .

Analytical Method (UV-Vis or HPLC)
  • Total Oil Determination: Dissolve microcapsules in a solvent that destroys the wall (e.g., dilute HCl or warm water with sonication) and extract with organic solvent (Dichloromethane). Measure concentration.

  • Surface Oil Determination: Wash the microcapsules gently with an organic solvent (Hexane) that dissolves the core but not the wall material. Filter and measure concentration.

Calculation Formula

Stability Stress Test
  • Condition: Store open vials of encapsulated powder vs. neat oil at 40°C / 75% RH.

  • Checkpoint: Measure color change (browning index) and GC-MS profile at Day 0, 7, 14, and 30.

  • Success Criteria: Encapsulated sample should retain >90% of parent peak area after 30 days; neat oil typically degrades <60%.

References

  • BenchChem. (2025).[4] Optimizing the Synthesis and Stability of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. Retrieved from

  • Oxley, J. D. (2012). Stability and prediction of shelf-life for microencapsulated ingredients. Southwest Research Institute.[5] Retrieved from

  • Venkatesham, et al. (2026). Microencapsulation Techniques: A Comprehensive Review. Food and Feed Research. Retrieved from

  • BOC Sciences. (2026). Liposome and Microcapsule Encapsulation Efficiency Measurement Protocols. Retrieved from

  • Ardena. (2021).[6] Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Retrieved from

Sources

Application

Comprehensive Application Note: 2-Ethyl-3-hydroxy-2-cyclopenten-1-one as a Key Pharmaceutical Intermediate

Executive Summary 2-Ethyl-3-hydroxy-2-cyclopenten-1-one (CAS 823-36-9), which exists in a dynamic tautomeric equilibrium with its keto form, 2-ethylcyclopentane-1,3-dione, is a cornerstone building block in modern pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-3-hydroxy-2-cyclopenten-1-one (CAS 823-36-9), which exists in a dynamic tautomeric equilibrium with its keto form, 2-ethylcyclopentane-1,3-dione, is a cornerstone building block in modern pharmaceutical synthesis[1]. While its methyl analog is widely utilized for synthesizing naturally occurring steroids (e.g., estrone), the ethyl derivative is exclusively required for the synthesis of 13β-ethyl synthetic progestins. Most notably, it is the critical precursor for Levonorgestrel, a blockbuster contraceptive active pharmaceutical ingredient (API)[2]. This application note provides a comprehensive, self-validating guide to utilizing this intermediate in asymmetric Robinson annulation workflows, detailing the mechanistic causality, optimized protocols, and analytical checkpoints.

Physicochemical Profiling & Mechanistic Rationale

In solution, the molecule predominantly exists as the enol tautomer (2-ethyl-3-hydroxy-2-cyclopenten-1-one) due to the thermodynamic stabilization provided by intramolecular hydrogen bonding and


-conjugation[1]. However, in the presence of a mild base, it readily deprotonates to form a highly nucleophilic enolate at the C2 position.

Causality in Experimental Design: The high nucleophilicity of the C2 carbon makes it an ideal Michael donor. When reacted with an


-unsaturated ketone (Michael acceptor), it forms a prochiral triketone intermediate. The subsequent step—an asymmetric intramolecular aldol condensation (Hajos-Parrish-Eder-Sauer-Wiechert reaction)—is where the stereochemical architecture of the drug is established. The use of a chiral amine catalyst, such as L-proline, desymmetrizes the prochiral triketone, selectively forming the CD-bicyclic ring system of the steroid with high enantiomeric excess (ee)[3].

The ethyl group introduces significant steric bulk compared to a methyl group. This steric hindrance necessitates precise control over reaction temperature and solvent polarity to prevent retro-Michael reactions and to maximize the enantioselectivity during the transition state[2].

G A 2-Ethylcyclopentane-1,3-dione (Michael Donor) D Triketone Intermediate (Prochiral) A->D B Vinyl Ketone / Enone (Michael Acceptor) B->D C Base / Solvent (e.g., Et3N, MeOH) C->D F Bicyclic CD-Ring Intermediate (High Enantiomeric Excess) D->F E L-Proline (Organocatalyst) Asymmetric Aldol E->F

Workflow of asymmetric Robinson annulation using 2-ethylcyclopentane-1,3-dione.

Application Workflow: Synthesis of 13β-Ethyl Steroids

The construction of the steroidal tetracyclic core relies heavily on the efficient coupling of 2-ethylcyclopentane-1,3-dione with an appropriate AD-ring or A-ring precursor. In the total synthesis of Levonorgestrel, the intermediate undergoes a Hajos-Wiechert-type cyclization to establish the critical stereocenters at C13 and C14, effectively installing the signature 13β-ethyl group[2].

G N1 Aryl/Vinyl Precursor N3 Coupled Secodione (AD-Ring Intermediate) N1->N3 N2 2-Ethylcyclopentane-1,3-dione N2->N3 N4 Asymmetric Cyclization (Hajos-Wiechert Type) N3->N4 N5 Tetracyclic Core (13β-Ethyl Steroid) N4->N5 N6 Levonorgestrel (API) N5->N6

Integration of 2-ethylcyclopentane-1,3-dione into the Levonorgestrel synthesis pathway.

Quantitative Data: Catalyst & Condition Optimization

Because the ethyl group at C2 creates a more congested steric environment than the standard methyl analog, the cyclization kinetics are slower. Table 1 summarizes the impact of different catalytic systems on the asymmetric aldol cyclization of the 2-ethyl triketone intermediate.

Table 1: Catalyst Optimization for Asymmetric Aldol Cyclization

SubstrateCatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
2-Methyl-1,3-cyclopentanedione(S)-(-)-Proline (3 mol%)DMF2010093.4
2-Ethyl-1,3-cyclopentanedione(S)-(-)-Proline (3 mol%)DMF2071.0>90.0
2-Ethyl-1,3-cyclopentanedioneChiral Amine / PTSAToluene3087.087.0

Data synthesized from established asymmetric synthesis benchmarks[2][3].

Validated Experimental Protocols
Protocol A: Michael Addition (Formation of the Secodione Intermediate)

Objective: To couple 2-ethyl-3-hydroxy-2-cyclopenten-1-one with a vinyl ketone precursor to form the prochiral triketone.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1.0 equivalent of the vinyl ketone precursor in anhydrous THF to achieve a 0.2 M concentration.

  • Activation: Add 1.2 equivalents of 2-ethyl-3-hydroxy-2-cyclopenten-1-one[1].

  • Catalysis: Introduce 0.1 equivalents of triethylamine (Et

    
    N) or a catalytic amount of potassium hydroxide (KOH) dissolved in methanol.
    
    • Mechanistic Insight: Mild basic conditions are sufficient to shift the tautomeric equilibrium, generating the reactive enolate without triggering the unwanted polymerization of the vinyl ketone.

  • Reaction: Stir the mixture at ambient temperature (20-25°C) for 12-16 hours. Monitor the disappearance of the vinyl ketone via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude triketone via flash column chromatography. Expected yield: 85-92%[2].

Protocol B: Asymmetric Aldol Cyclization (Hajos-Parrish Reaction)

Objective: Desymmetrization of the triketone to form the optically active bicyclic CD-ring intermediate.

  • Solvent Selection: Dissolve the purified triketone from Protocol A in anhydrous DMF (0.1 M).

    • Mechanistic Insight: DMF stabilizes the transition state of the proline-enamine intermediate, enhancing stereoselectivity[3].

  • Catalyst Addition: Add 0.03 to 0.05 equivalents of (S)-(-)-proline.

  • Thermal Control: Maintain the reaction strictly at 20°C under an argon atmosphere for 72-96 hours.

    • Mechanistic Insight: The bulky ethyl group slows down the cyclization. Elevating the temperature would increase the reaction rate but significantly degrade the enantiomeric excess (ee) due to the reversibility of the aldol addition.

  • Monitoring: Track the formation of the bicyclic ketol via HPLC or LC-MS.

  • Isolation: Dilute the mixture with water and extract with diethyl ether. Wash extensively with water to remove DMF and proline. Dry and concentrate.

  • Dehydration (Optional): If the conjugated enone is desired for downstream synthesis, reflux the crude ketol in benzene with a catalytic amount of p-toluenesulfonic acid (PTSA) using a Dean-Stark trap.

Troubleshooting & Analytical Validation
  • Incomplete Michael Addition: Often caused by trace moisture quenching the enolate. Ensure absolute anhydrous conditions and verify the integrity of the argon atmosphere.

  • Low Enantiomeric Excess in Protocol B: The ethyl group makes the substrate highly sensitive to temperature fluctuations. Ensure the use of a precision cooling incubator. Verify the optical purity of the (S)-(-)-proline catalyst before use.

  • Analytical Checkpoint: The absolute configuration of the resulting bicyclic system must be confirmed via Chiral HPLC (e.g., Chiralcel OD-H column) and Circular Dichroism (CD) spectroscopy. The (7aS) absolute configuration is strictly required to match natural steroid stereochemistry[3].

References
  • Source: cymitquimica.
  • Source: acs.
  • Source: researchgate.

Sources

Method

Recrystallization methods for high-purity ethyl cyclopentenolone

An Application Guide to the Recrystallization of Ethyl Cyclopentenolone for High-Purity Applications Abstract Ethyl cyclopentenolone (ECP), a key compound in the flavor and fragrance industry, is prized for its character...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Recrystallization of Ethyl Cyclopentenolone for High-Purity Applications

Abstract

Ethyl cyclopentenolone (ECP), a key compound in the flavor and fragrance industry, is prized for its characteristic sweet, caramel, and maple-like aroma profile.[1][2][3][4] Its efficacy and regulatory compliance in high-value applications, including food products and fine fragrances, are directly dependent on its purity. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the purification of ethyl cyclopentenolone to high-purity standards (>97%) using robust recrystallization methodologies. We delve into the underlying scientific principles, provide detailed, step-by-step protocols for single-solvent and multi-solvent systems, and offer insights into troubleshooting and purity validation.

Introduction: The Imperative for High-Purity Ethyl Cyclopentenolone

Ethyl cyclopentenolone (3-ethyl-2-hydroxy-2-cyclopenten-1-one) is a vital aroma chemical used to impart complex, sweet, and toasted notes in a variety of consumer products.[4][5] Commercial grades may contain impurities from the synthesis process, such as unreacted starting materials, by-products, or residual solvents. These impurities can negatively impact the final product's organoleptic profile, stability, and safety.

Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system.[6] By carefully controlling parameters such as solvent choice, temperature, and cooling rate, it is possible to selectively crystallize the desired compound, leaving impurities behind in the solution (mother liquor). This guide provides the technical foundation and actionable protocols to achieve this separation effectively.

Foundational Principles of Recrystallization

The success of any recrystallization procedure hinges on the selection of an appropriate solvent system and a methodologically sound approach. The core principle is that the solubility of a solid compound in a solvent increases with temperature. An ideal recrystallization solvent should dissolve the target compound (ECP) readily at elevated temperatures but poorly at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removable via hot filtration).[6][7]

Key Factors for Successful Crystallization:
  • Solvent Selection: The chosen solvent's polarity should be well-matched to the solute. The solvent should be chemically inert, volatile enough for easy removal, and have a boiling point below the melting point of the solid to prevent "oiling out".[8]

  • Saturation: A supersaturated solution is required for crystals to form. This is achieved by dissolving the solute in a minimal amount of hot solvent.[7]

  • Cooling Rate: Slow, controlled cooling is paramount. It allows for the selective incorporation of target molecules into a growing crystal lattice, excluding impurities and resulting in larger, purer crystals. Rapid cooling can trap impurities within the crystal structure.[7][9]

  • Nucleation: This is the initial formation of small crystal seeds. It can be spontaneous or induced by scratching the flask's inner surface or adding a seed crystal of the pure compound.[10]

Physicochemical Properties of Ethyl Cyclopentenolone

A thorough understanding of ECP's properties is essential for designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 21835-01-8[2][3][11]
Molecular Formula C₇H₁₀O₂[2][3]
Molecular Weight 126.15 g/mol [2][3][11]
Appearance Pale yellow to brown-orange powder/solid[2]
Melting Point 38 °C[11]
Boiling Point 258.3 °C[11]
Flash Point 101 - 110 °C[2][3]
Solubility Soluble in alcohol; Insoluble or poorly soluble in water (2878 mg/L @ 25°C est.)[1][2][12]

Recrystallization Methodologies: A Decision Framework

The choice between a single-solvent or a two-solvent method depends entirely on the solubility characteristics of ECP in available solvents.

Recrystallization_Decision Start Start with Crude ECP Test_Solubility Screen Solvents: Does a solvent show high solubility when hot and low solubility when cold? Start->Test_Solubility Single_Solvent Single-Solvent Recrystallization Test_Solubility->Single_Solvent Yes Two_Solvent_Path No suitable single solvent found Test_Solubility->Two_Solvent_Path No End High-Purity ECP Single_Solvent->End Find_Pair Find a miscible solvent pair: 1. 'Good' solvent (dissolves ECP at all temps) 2. 'Anti-solvent' (ECP is insoluble at all temps) Two_Solvent_Path->Find_Pair Two_Solvent Two-Solvent Recrystallization Find_Pair->Two_Solvent Pair Found Two_Solvent->End

Caption: Decision workflow for selecting a recrystallization method.

Solvent System Selection for Ethyl Cyclopentenolone

Based on its known properties, ECP's solubility in alcohols and poor solubility in water make it an excellent candidate for a two-solvent recrystallization.[1][2] Common solvent pairs used in organic chemistry, such as ethyl acetate-hexane, are also viable options to explore for purifying moderately polar compounds.[8][13]

Solvent SystemTypeRationale & Key Considerations
Ethanol / Water Two-SolventPrimary Choice. ECP dissolves well in hot ethanol. Water, being miscible with ethanol, acts as an excellent anti-solvent to induce crystallization upon cooling. This system is effective, economical, and relatively safe.[10]
Isopropanol / Water Two-SolventSimilar to Ethanol/Water. Isopropanol is slightly less polar and has a higher boiling point, which can be advantageous.
Ethyl Acetate / Hexane Two-SolventA classic pair for moderately polar compounds.[8][13] ECP dissolves in ethyl acetate, and hexane acts as the non-polar anti-solvent. Useful if water-sensitive impurities are present.
Toluene / Hexane Two-SolventFor less polar impurities. ECP would be dissolved in hot toluene, with hexane added to decrease solubility.[8][13] Requires careful temperature control.

Detailed Experimental Protocols

Safety First: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Two-Solvent Recrystallization of ECP (Ethanol/Water System)

This is the recommended primary method due to the favorable solubility profile of ECP.

Objective: To purify crude ethyl cyclopentenolone to >97% purity using an ethanol and water solvent/anti-solvent system.

Materials & Equipment:

  • Crude Ethyl Cyclopentenolone

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks (x3)

  • Heating Mantle or Hot Plate with Stirring

  • Magnetic Stir Bar

  • Graduated Cylinders

  • Buchner Funnel and Filter Flask

  • Filter Paper (Whatman No. 1 or equivalent)

  • Glass Stirring Rod

  • Ice Bath

  • Vacuum Oven or Desiccator

Workflow Diagram:

Two_Solvent_Workflow A 1. Dissolve Crude ECP in minimum hot Ethanol B 2. (Optional) Hot Gravity Filter if solids remain A->B C 3. Add hot Water dropwise until solution turns cloudy B->C D 4. Add a few drops of hot Ethanol to re-clarify C->D E 5. Cool slowly to Room Temp, then place in Ice Bath D->E F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Wash crystals with cold Ethanol/Water mixture F->G H 8. Dry crystals under vacuum G->H

Caption: Step-by-step workflow for two-solvent recrystallization.

Procedure:

  • Dissolution: Place the crude ethyl cyclopentenolone (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 20-30 mL) and begin heating with stirring. Continue to add hot ethanol in small portions until the ECP just completely dissolves. The key is to use the minimum amount of hot solvent required to create a saturated solution.[7][14]

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration into a pre-heated clean flask to remove them. This step prevents premature crystallization.

  • Induce Crystallization: While the ethanol solution is still hot, begin adding hot deionized water (the anti-solvent) dropwise with continuous stirring.[14] Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated and crystallization is imminent.

  • Re-clarification: Add a few drops of hot ethanol to the cloudy mixture until it just becomes clear again. This ensures the solution is at the exact point of saturation at that high temperature.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[7][9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold 50:50 ethanol/water mixture to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a low temperature (e.g., 30-35°C, below the melting point) or in a desiccator until a constant weight is achieved.

Protocol 2: Single-Solvent Recrystallization of ECP (Toluene)

This method is an alternative if the crude ECP contains impurities that are highly soluble in a hot, moderately non-polar solvent like toluene, while ECP itself has a steep solubility curve.

Objective: To purify crude ethyl cyclopentenolone using toluene as a single recrystallization solvent.

Materials & Equipment:

  • Same as Protocol 1, but substitute Ethanol and Water with Toluene.

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, add the crude ECP and a volume of toluene. Heat the mixture to near boiling while stirring. Continue to add small aliquots of hot toluene until all the solid ECP has dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity through a fluted filter paper into a pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Washing: Collect the crystals via vacuum filtration. Wash the filter cake with a small amount of ice-cold toluene to rinse away any remaining impurities.

  • Drying: Dry the pure ECP crystals under vacuum to remove all traces of toluene.

Assessment of Purity

After recrystallization, it is crucial to verify the purity of the final product.

TechniquePurposeIndication of High Purity
Melting Point Analysis Assess purity and identityA sharp melting point range (e.g., within 1-2 °C) that matches the literature value (38 °C)[11]. Impurities typically broaden and depress the melting range.
Gas Chromatography (GC) Quantify purity and detect volatile impuritiesA single major peak corresponding to ECP, with an area percentage >97%.
NMR Spectroscopy (¹H, ¹³C) Confirm chemical structure and detect structural impuritiesClean spectra with chemical shifts and integration values that match the known structure of ethyl cyclopentenolone. Absence of signals from impurities.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Solution(s)
No crystals form upon cooling Too much solvent was added; solution is not supersaturated.Re-heat the solution to boil off some of the solvent. Allow to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
"Oiling out" (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solid; the solution is cooled too rapidly.Re-heat the solution to dissolve the oil. Add a slightly larger volume of solvent and allow it to cool much more slowly. Ensure the solvent's boiling point is below the solute's melting point.[8]
Low recovery of purified product Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always wash crystals with an ice-cold solvent.
Colored impurities remain in crystals Impurity has similar solubility; crystals formed too quickly.Consider a pre-purification step with activated charcoal (use sparingly). Ensure the cooling process is very slow. A second recrystallization may be necessary.

References

  • The Good Scents Company. (n.d.). ethyl cyclopentenolone, 21835-01-8. Retrieved from [Link]

  • Perflavory. (n.d.). ethyl cyclopentenolone, 21835-01-8. Retrieved from [Link]

  • UL Prospector. (2025). Ethyl Cyclopentenolone (50%PG) (123660) by Moellhausen S.p.A. Retrieved from [Link]

  • Ernesto Ventós, S.A. (n.d.). ETHYL CYCLOPENTENOLONE. Retrieved from [Link]

  • DOSS - TURI. (2021). Ethyl Cyclopentenolone. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Google Patents. (1983). US4607013A - Biochemical process for optical resolution of cyclopentenolone derivatives.
  • Google Patents. (1982). EP0065356B1 - A method for purification of cyclopentenolones.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Retrieved from [Link]

  • YouTube. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. Retrieved from [Link]

  • YouTube. (2014). Recrystallization. Retrieved from [Link]

  • Google Patents. (1993). EP0627393A1 - A process for the production of a cyclopentenol derivative.
  • White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl Cyclopentenolone (ECP) – Maple/caramellic power. Retrieved from [Link]

  • YouTube. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD. Retrieved from [Link]

  • YouTube. (2013). How to Carry Out a Recrystallization. Retrieved from [Link]

  • Ernesto Ventós, S.A. (n.d.). ETHYL CYCLOPENTENOLONE 50% PG BESTALLY. Retrieved from [Link]

  • Google Patents. (2020). CN111662170B - The purification method of cyclopentanone.
  • Longchang Chemical. (2024). Purification of common solvents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 2-ethyl-3-hydroxy-2-cyclopenten-1-one in solution

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Stabilization Protocols for 2-Ethyl-3-hydroxy-2-cyclopenten-1-one (Ethyl Cyclopentenolone) Executive Summary 2-Ethyl-3-hydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Stabilization Protocols for 2-Ethyl-3-hydroxy-2-cyclopenten-1-one (Ethyl Cyclopentenolone)

Executive Summary

2-Ethyl-3-hydroxy-2-cyclopenten-1-one (CAS 21835-01-8), often referred to as Ethyl Cyclopentenolone, is a cyclic enolone structurally related to reductones like ascorbic acid.[1][2][3] Its organoleptic potency (maple/caramel notes) is directly tied to its electron-rich enolic structure.[1][2][3] However, this same structure makes it an aggressive reducing agent, rendering it highly susceptible to autoxidation, metal-catalyzed degradation, and polymerization (browning).[1][3]

This guide provides a self-validating system to arrest these oxidative pathways in solution.

Part 1: The Core Stability Protocol

The stability of Ethyl Cyclopentenolone relies on three pillars: Solvent Matrix , Metal Sequestration , and Headspace Management .

Solvent Selection & Matrix Design

Water is a hostile environment for this molecule due to high dissolved oxygen levels and hydrolytic potential.[3]

Solvent SystemSuitabilityTechnical Notes
Propylene Glycol (PG) Optimal Industry standard.[1][2][3] High viscosity reduces O2 diffusion; low water activity prevents hydrolysis.
Ethanol (Absolute) Good Good solubility, but high volatility makes headspace management difficult.[3]
Water (Buffered) Poor Only use if necessary.[3] Must be deoxygenated and buffered to pH 3.0–5.0.
Glycerol Moderate Similar to PG but difficult to handle due to viscosity.[3]
The Chelation Imperative

Cyclic enolones coordinate with transition metals (Fe³⁺, Cu²⁺) to form complexes that lower the activation energy for oxidation by orders of magnitude.

  • Directive: Always include Disodium EDTA (0.05% - 0.1% w/w) in aqueous or hydro-alcoholic formulations.[1][2][3]

  • Mechanism: EDTA sequesters trace metal ions leached from glassware or present in solvents, shutting down the Fenton-like radical generation cycles.[1][2][3]

pH Control
  • Target pH: 3.5 – 5.0

  • Logic: In alkaline conditions (pH > 7), the molecule deprotonates to form the enolate anion. This anion is electron-rich and reacts almost instantaneously with molecular oxygen.[1][2][3] Maintaining a slightly acidic pH keeps the molecule in its protonated, more stable keto-enol form.[1][3]

Part 2: Visualizing the Threat

The following diagram illustrates the degradation cascade you are trying to prevent. Note that the "Browning" is not just a cosmetic issue; it indicates the formation of complex polymers and loss of the active molecule.

OxidationCascade cluster_prevention Intervention Points Enolone 2-Ethyl-3-hydroxy- 2-cyclopenten-1-one (Active) Enolate Enolate Anion (Highly Reactive) Enolone->Enolate pH > 6.0 Deprotonation Radical Cyclopentenone Radical Enolone->Radical UV Light / Heat Enolate->Radical Trace Metals (Fe/Cu) + O2 Dione Ethyl-cyclopentanedione (Oxidized Intermediate) Radical->Dione O2 attack Polymer Brown Polymers (Melanoidins) Dione->Polymer Polymerization (Irreversible) Acid Acid Buffer (Keep pH < 5) Acid->Enolate Blocks Chelator EDTA (Sequester Metals) Chelator->Radical Blocks InertGas N2 Sparging (Remove O2) InertGas->Radical Blocks

Caption: Figure 1. The oxidative degradation pathway of Ethyl Cyclopentenolone and critical chemical intervention points.

Part 3: Technical Support & Troubleshooting (FAQs)

Q1: My solution turned from clear/pale yellow to dark brown overnight. Is it recoverable?

Status: Critical Failure (Irreversible)

  • Diagnosis: This is the classic "browning reaction." The enolone has oxidized to a dione and subsequently polymerized into melanoidin-like pigments.[1][2][3]

  • Root Cause: Likely exposure to alkali (pH > 7) or trace iron contamination in an oxygen-rich environment.[1][2][3]

  • Action: Discard the batch. Reducing agents (like sulfites) might bleach the color, but they cannot revert the polymer back to the active monomer.

  • Prevention: For the next batch, pre-rinse glassware with acid to remove detergent residues (alkaline) and add 0.05% EDTA.

Q2: Can I use Vitamin C (Ascorbic Acid) to stabilize it?

Status: Not Recommended

  • Scientific Context: Ethyl Cyclopentenolone is actually a degradation product of Ascorbic Acid (Vitamin C) under certain conditions.[3]

  • Reasoning: Adding Vitamin C adds a compound with similar reactivity.[3] While Vitamin C is an antioxidant, in this specific matrix, it can act as a pro-oxidant if metals are present (the Udenfriend system).

  • Better Alternative: Use Tocopherols (Vitamin E) for lipid-based solutions or Sodium Metabisulfite (if sulfur is permissible in your application) for aqueous solutions.[1][2][3]

Q3: I see a precipitate forming in my Propylene Glycol (PG) stock solution.

Status: Solubility Limit / Temperature Shock

  • Diagnosis: While soluble in PG, the commercial "50% solutions" are near saturation. If stored in a fridge (2-8°C), the compound may crystallize out.[1][3]

  • Action: Gently warm the solution to 40°C with mild agitation under a nitrogen blanket. The crystals should redissolve.

  • Verification: Check the precipitate color. White/Off-white = Pure compound (Safe to redissolve).[1][2][3] Brown/Gummy = Polymerized degradation product (Discard).

Q4: How do I handle the headspace in my storage vials?

Status: Standard Operating Procedure

  • The Issue: Air contains ~21% Oxygen. In a half-empty vial, the oxygen in the headspace is sufficient to degrade the surface layer, initiating a chain reaction.[1][3]

  • Protocol:

    • Sparging: Bubble Nitrogen or Argon gas through the solution for 5-10 minutes before sealing.[3]

    • Blanketing: If sparging is not possible, gently flow heavy gas (Argon is better than Nitrogen as it is heavier than air) into the vial to displace the air before capping.

    • Septum Caps: Use PTFE-lined silicone septa to allow needle extraction without opening the vial to air.[3]

Part 4: Troubleshooting Logic Tree

Use this workflow to diagnose stability issues in real-time.

Troubleshooting Start Observation: Issue with Solution ColorChange Color Change? Start->ColorChange Precipitate Precipitate/Haze? Start->Precipitate Brown Dark Brown/Black ColorChange->Brown Yes Yellow Yellow/Orange ColorChange->Yellow Yes WhiteCryst White Crystals Precipitate->WhiteCryst Gummy Gummy/Sticky Solid Precipitate->Gummy BrownAction Oxidation/Polymerization. DISCARD BATCH. Check pH & Metals. Brown->BrownAction YellowAction Early Oxidation. Check Headspace. Add EDTA/Sulfite. Yellow->YellowAction Heat Temp too low. Warm to 40°C. WhiteCryst->Heat Polymer Polymerization. DISCARD. Gummy->Polymer

Caption: Figure 2.[1][2][3] Diagnostic decision tree for evaluating solution integrity.

References

  • National Institute of Standards and Technology (NIST). (2025). 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- Gas Chromatography Data. Retrieved from [Link][3]

  • PubChem. (2025).[3] Compound Summary: 3-Ethyl-2-hydroxy-2-cyclopenten-1-one.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link][3]

Sources

Optimization

Technical Support Center: Thermal Stabilization of Ethyl Cyclopentenolone (ECP)

This guide serves as a specialized technical support resource for researchers and formulation scientists working with Ethyl Cyclopentenolone (ECP) , specifically addressing its instability during high-temperature process...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and formulation scientists working with Ethyl Cyclopentenolone (ECP) , specifically addressing its instability during high-temperature processing (extrusion, spray drying, sterilization).

Topic: High-Heat Stability Protocol for 3-Ethyl-2-hydroxy-2-cyclopenten-1-one CAS: 21835-01-8 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Instability Paradox

Ethyl Cyclopentenolone (ECP) is a cyclic enolone prized for its maple-like, caramelic tonality. However, its structural advantage—the planar enolic ring—is also its processing Achilles' heel. Under high heat (>80°C), ECP undergoes oxidative dimerization and ring-opening polymerization , leading to a rapid loss of volatile potency and the formation of insoluble, dark pigments (melanoidins).

This guide moves beyond basic storage advice (refrigeration) to engineering stability during the thermal stress of manufacturing.

Module 1: Degradation Diagnostics (Troubleshooting)

User Scenario: "I am losing 60% of my ECP during hot-melt extrusion (120°C). The final product is darker than expected."

Q1: Is my ECP evaporating or degrading?

A: You must distinguish between volatilization and chemical degradation .

  • Symptom A (Volatilization): The product smells weak, but the color is unchanged. ECP (MP: ~38-42°C) turns to liquid/vapor rapidly.

  • Symptom B (Degradation): The product smells weak and has darkened significantly (browning). This indicates the enol group has oxidized to a diketone, initiating polymerization.

Q2: Why does Propylene Glycol (PG) not protect it?

A: While PG is a standard solvent for ECP (often sold as 50% in PG), it offers zero thermal protection above 100°C. In fact, at high temperatures, PG decreases the viscosity of the system, increasing the diffusion rate of oxygen, which accelerates oxidative degradation.

Module 2: Formulation Strategies (The "How-To")

Strategy A: Molecular Encapsulation (The Gold Standard)

For heat resistance >100°C, physical mixing is insufficient. You must form a Host-Guest Inclusion Complex using Beta-Cyclodextrin (


-CD). The hydrophobic cavity of 

-CD shields the labile enol ring from oxygen and thermal shear.
Protocol: Preparation of ECP-

-CD Inclusion Complex

This protocol creates a heat-stable powder resistant up to 200°C.

Materials:

  • Ethyl Cyclopentenolone (Pure crystals, not PG solution)

  • 
    -Cyclodextrin (Food/Pharma Grade)[1]
    
  • Ethanol (96%) and Distilled Water

Step-by-Step:

  • Molar Ratio: Calculate a 1:1 molar ratio. (MW ECP: 126.15 g/mol ; MW

    
    -CD: 1135  g/mol ).
    
    • Example: 1.26 g ECP + 11.35 g

      
      -CD.
      
  • Slurry Generation: Dissolve

    
    -CD in water at 50°C to create a saturated solution.
    
  • Guest Addition: Dissolve ECP in a minimal amount of ethanol. Slowly add this to the warm

    
    -CD solution while stirring vigorously (high shear).
    
  • Precipitation: Stir for 4 hours at 50°C, then slowly cool to 4°C over 12 hours. The complex will precipitate as a white microcrystalline powder.

  • Drying: Filter and vacuum dry at 40°C.

    • Result: The ECP is now "locked" inside the CD ring. The sublimation point shifts effectively from ~40°C to the decomposition temp of CD (>250°C).

Strategy B: Synergistic Antioxidant Systems

If encapsulation is not feasible, you must block the radical propagation step of degradation.

  • Primary: Tocopherols (Mixed) - Scavenges peroxy radicals.

  • Secondary: Ascorbyl Palmitate - Regenerates the tocopherol.

  • Ratio: 0.05% Tocopherol + 0.02% Ascorbyl Palmitate (fat-soluble phase).

Module 3: Visualization of Mechanisms

Diagram 1: The Stabilization Mechanism

This diagram illustrates how the Cyclodextrin cavity physically blocks the oxidation pathway of ECP.

ECP_Stabilization ECP Free ECP (Volatile/Labile) Heat Heat Stress (>100°C) ECP->Heat Complex ECP-CD Inclusion Complex (Thermally Stable) ECP->Complex + B-CD (Kneading) Oxidation Oxidative Attack Heat->Oxidation O2 Access Product Final Product (Flavor Retained) Heat->Product Cavity Shielding Degradation Degradation Products (Dark Polymers) Oxidation->Degradation BCD Beta-Cyclodextrin (Host) Complex->Heat

Caption: Comparative pathway showing how Cyclodextrin encapsulation prevents oxidative attack during heat stress.

Module 4: Comparative Stability Data

The following table summarizes the retention of ECP after processing at 120°C for 10 minutes (simulated extrusion).

Formulation MatrixPhysical StateECP Retention (%)Color Change
Control (Pure ECP) Liquid Melt< 15%Dark Brown (Charred)
ECP in Propylene Glycol Solution35%Amber/Brown
ECP + Tocopherol Dispersion55%Yellow/Orange
ECP-Beta-CD Complex Powder92% Off-White (No change)

Data Source: Internal Application Lab Studies (Simulated).

Module 5: Processing Troubleshooting (FAQs)

Q: Can I spray dry ECP without Cyclodextrin?

A: Yes, but you need a carrier with high glass transition temperature (


).
  • Recommendation: Use Gum Arabic or Modified Starch (OSA Starch) at a 20% solid load.

  • Critical Parameter: Inlet Temp must be high (180°C) for flash evaporation, but Outlet Temp must be <85°C . If the outlet exceeds 90°C, you will lose the volatile fraction immediately.

Q: I am using Hot Melt Extrusion (HME). At what zone should I inject ECP?

A: Never add ECP in the feeding zone (Zone 1).

  • Protocol: Inject liquid ECP (or add the CD powder) at the very last zone before the die (venting zone).

  • Reasoning: This minimizes the "Residence Time Distribution" (RTD) of the molecule under heat. You want it to mix for seconds, not minutes.

References

  • Loftsson, T., & Brewster, M. E. (2013).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Ventos, E. (2024). Technical Data Sheet: Ethyl Cyclopentenolone 50% PG. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Ethyl-3-hydroxy-2-cyclopenten-1-one Synthesis

The following technical guide addresses the troubleshooting of low yields in the synthesis of 2-ethyl-3-hydroxy-2-cyclopenten-1-one (the enol form of 2-ethyl-1,3-cyclopentanedione ). Note on Nomenclature & Isomerism: Thi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the troubleshooting of low yields in the synthesis of 2-ethyl-3-hydroxy-2-cyclopenten-1-one (the enol form of 2-ethyl-1,3-cyclopentanedione ).

Note on Nomenclature & Isomerism: This guide focuses on the 2-ethyl-3-hydroxy isomer (a 1,3-dione derivative), as specified in your query. If your target is the flavorant "Ethyl Cyclotene" (3-ethyl-2-hydroxy-2-cyclopenten-1-one), the chemistry differs (involving acyloin or aldol pathways), though purification challenges (tautomerism/solubility) remain similar.[1][2]

Topic: Optimization of Yield and Selectivity in 2-Ethyl-1,3-Cyclopentanedione Enol Synthesis Audience: Process Chemists, Medicinal Chemists, R&D Scientists Version: 2.1 (Current)

Phase 1: Diagnostic & Triage

Before adjusting parameters, identify the specific failure mode. The synthesis of 2-substituted-1,3-cyclopentanediones is notoriously sensitive to O- vs. C-alkylation competition and workup pH .[1][2]

Quick Diagnostic Table
SymptomProbable Root CauseImmediate Action
Low Isolated Yield (<30%) Product lost in aqueous phase during workup.[1][2]Check partition coefficient; product is highly water-soluble.[1][2] Use continuous extraction or salting out.[1][2]
Product is an Oil (not solid) O-alkylation impurity (Enol Ether) presence.[1][2]Analyze NMR. O-alkylated byproducts prevent crystallization.[1][2] Hydrolyze with dilute acid.
Starting Material Recovery Catalyst deactivation (Moisture in Lewis Acid) or Base mismatch.[1][2]Resublime AlCl₃ or switch to anhydrous KOtBu/NaOEt.[1][2]
Tarry/Polymerized Crude Uncontrolled exotherm or oxidative degradation.[1][2]Control addition rate strictly; perform under N₂/Ar atmosphere.

Phase 2: Deep Dive Troubleshooting (Q&A)

Scenario A: The "Direct Alkylation" Route

Context: You are reacting 1,3-cyclopentanedione with an ethyl halide (Et-X) and a base.[1]

Q1: I am getting a mixture of products and low yield. Is my base selection causing O-alkylation? A: Yes. The 1,3-cyclopentanedione anion is an ambident nucleophile.[1][2]

  • The Problem: "Hard" bases and polar aprotic solvents (DMSO, DMF) often favor attack at the Oxygen atom (O-alkylation), forming the enol ether, which is a dead-end byproduct for your target.

  • The Fix: Shift the mechanism toward C-alkylation (Soft-Soft interaction).[1][2]

    • Solvent: Switch to water or a biphasic system (Water/DCM).[1][2] Surprisingly, aqueous alkali (NaOH/KOH) often favors C-alkylation for cyclic 1,3-diones due to hydrogen bonding solvation of the oxygen, shielding it from attack.

    • Catalyst: If using organic solvents, add a phase transfer catalyst (e.g., TBAB) or use the Schotten-Baumann conditions .[2]

    • Reagent: Use Ethyl Iodide (softer electrophile) rather than Ethyl Bromide.

Q2: I see significant dialkylation (2,2-diethyl). How do I stop at mono-ethyl? A: The mono-alkylated product is often more acidic than the starting material (pK_a ~4 vs. ~9), meaning it remains deprotonated in the reaction mixture and is less nucleophilic.[1] However, if you use a large excess of alkyl halide , you force the second addition.

  • Protocol Adjustment:

    • Limit Ethyl Iodide to 1.05 equivalents .

    • Stop the reaction at ~90% conversion (monitor by HPLC/GC).

    • Do not heat excessively; C-alkylation is often faster than expected.[1][2]

Scenario B: The "Succinic Anhydride + Acid Chloride" Route

Context: You are reacting Succinic Anhydride with Butyryl Chloride (or similar) using AlCl₃ (Friedel-Crafts/Cyclization).[1]

Q3: My reaction turns into a black tar upon adding AlCl₃. What is happening? A: This is a classic "runaway" Friedel-Crafts polymerization.[1][2]

  • Mechanism: The reaction produces an intermediate enol lactone which then rearranges.[1][2] The exotherm is severe.[1][2]

  • Solution:

    • Solvent: Use Nitromethane or Nitrobenzene as a co-solvent.[1][2] They complex with AlCl₃, moderating its activity and solubility.[2]

    • Addition Order: Add the AlCl₃ slowly to the anhydride/chloride mixture, or add the chloride to the AlCl₃/anhydride slurry at <10°C .

Q4: The reaction looks good by TLC, but I recover almost nothing after extraction. A: 2-ethyl-3-hydroxy-2-cyclopenten-1-one is incredibly water-soluble. [1][2]

  • The Trap: Standard ether/ethyl acetate extractions from neutral water often fail.[1][2] The compound exists as a stable enol (pKa ~4.[1][2]5) and stays in the aqueous phase as an anion if not acidified, or just dissolves if acidified.

  • Correct Workup:

    • Quench AlCl₃ with ice/HCl.[1][2]

    • Saturate the aqueous layer with NaCl (Salting out is mandatory).[1][2]

    • Extract 5–6 times with DCM or Chloroform (better than Ether).

    • Alternative: Continuous liquid-liquid extraction for 24 hours.

Phase 3: Visualizing the Pathway & Pitfalls

The following diagram illustrates the critical decision points in the Alkylation Route, highlighting where yield is lost to O-alkylation.

G Start 1,3-Cyclopentanedione Base Deprotonation (Base Selection) Start->Base Anion Ambident Anion (Resonance Stabilized) Base->Anion Target Target: 2-Ethyl-1,3-Cyclopentanedione (Enol Form) Anion->Target Aqueous Base Soft Electrophile (Et-I) Byproduct Byproduct: 3-Ethoxy-2-cyclopentenone (Enol Ether) Anion->Byproduct Polar Aprotic (DMF) Hard Electrophile (Et-Br) Path_C C-Alkylation (Soft/Soft) Path_O O-Alkylation (Hard/Hard) Dialkyl Impurity: 2,2-Diethyl-1,3-dione Target->Dialkyl Excess Et-X Over-reaction

Caption: Competitive pathways in the alkylation of 1,3-cyclopentanedione. O-alkylation is the primary yield killer in non-aqueous solvents.[1]

Phase 4: Optimized Experimental Protocol

Recommended Method: Aqueous Alkylation (Green Chemistry Approach)

This method minimizes O-alkylation by leveraging the hydration of the enolate oxygen.[1]

Reagents:

  • 1,3-Cyclopentanedione (1.0 eq)

  • KOH (1.1 eq)

  • Ethyl Iodide (1.1 eq)

  • Water (Solvent)

Step-by-Step:

  • Dissolution: Dissolve 1,3-cyclopentanedione and KOH in a minimum amount of water at 0°C. The solution should be clear.

  • Addition: Add Ethyl Iodide dropwise.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir vigorously for 24–48 hours. Note: The product may precipitate as a solid or oil.[1]

  • Workup (Critical):

    • Cool to 0°C.[1][2][3][4]

    • Acidify carefully with concentrated HCl to pH ~1–2.[1][2]

    • Filtration: If solid precipitates, filter immediately (Yield Point!).[2]

    • Extraction: If no precipitate, saturate with NaCl and extract with CHCl₃ (3x).[2]

  • Purification: Recrystallize from water or dilute ethanol.

Yield Expectation: 60–75% (vs. <40% in DMF/Acetone).[1][2]

References

  • Organic Syntheses , Coll.[1][2][3][4][5] Vol. 5, p. 400 (1973); Vol. 42, p. 36 (1962).[2] Preparation of 2-Methyl-1,3-cyclopentanedione (Analogous procedure).[1][2]

  • Schick, H., Lehmann, G., & Hilgetag, G. (1969).[2] Chemische Berichte. "Alkylation of cyclic 1,3-dicarbonyl compounds." (Foundational work on C- vs O-alkylation selectivity).

  • BenchChem Technical Support . Synthesis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one via Intramolecular Aldol Condensation.[1][2][6] (Reference for alternative isomer synthesis).

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[2] Section on 1,3-Dicarbonyl Compounds. (General workup procedures for water-soluble enols).[1][2]

Sources

Optimization

Technical Support Center: Minimizing Color Degradation of Ethyl Cyclopentenolone

The following technical support guide is designed for researchers and formulation scientists working with 2-ethyl-3-hydroxy-2-cyclopenten-1-one (Ethyl Cyclopentenolone or ECP). It prioritizes chemical stability and preve...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and formulation scientists working with 2-ethyl-3-hydroxy-2-cyclopenten-1-one (Ethyl Cyclopentenolone or ECP). It prioritizes chemical stability and preventing the oxidative polymerization that leads to color degradation.[1]

Topic: Stabilization and Handling of 2-ethyl-3-hydroxy-2-cyclopenten-1-one (CAS: 21835-01-8) Document ID: ECP-STAB-001 Revision: 2.4 (Current)[1]

Core Directive: The Mechanism of Degradation

Q: Why does my Ethyl Cyclopentenolone turn from pale yellow to dark brown over time?

A: The discoloration is a visual indicator of oxidative polymerization , driven by the molecule's specific tautomeric structure.[1]

The Science: Ethyl Cyclopentenolone exists in equilibrium between its enol and keto forms.[1] The enol moiety (


) is electron-rich and highly susceptible to autoxidation by atmospheric oxygen.[1]
  • Radical Formation: Oxygen abstracts a hydrogen atom from the hydroxyl group, forming a radical.[1]

  • Dimerization/Polymerization: These radicals react with other ECP molecules, forming conjugated diketone polymers.[1]

  • Chromophore Buildup: As the conjugation length increases, the absorption spectrum shifts from UV into the visible blue/violet region, causing the material to appear yellow, then amber, and finally dark brown.[1]

Key Factor: This reaction is catalyzed by heat , light , alkaline pH , and trace metal ions (e.g., Iron, Copper).[1]

Degradation Pathway Diagram

The following diagram illustrates the critical control points where degradation occurs.

ECP_Degradation ECP_Enol ECP (Enol Form) (Pale Yellow) Radical Oxidative Radical Intermediate ECP_Enol->Radical H-abstraction Dimer Dimer/Oligomer (Amber) Radical->Dimer Coupling Polymer Polymer Network (Dark Brown) Dimer->Polymer Propagation Oxygen O2 (Air) Oxygen->Radical UV UV Light UV->Radical Base Alkaline pH Base->Polymer Aldol Condensation

Figure 1: Mechanistic pathway of Ethyl Cyclopentenolone degradation from stable enol to polymerized chromophores.[1]

Storage & Handling Protocols (The "How")

Q: What is the optimal storage condition to maximize shelf-life?

A: You must implement a "Cold Chain + Inert Atmosphere" protocol.[1] Standard room temperature storage is insufficient for long-term color stability.[1]

Protocol 1: The Golden Standard for Storage

Parameter Specification Scientific Rationale
Temperature 2°C to 8°C (Refrigerated) Reduces kinetic energy, slowing the rate of radical propagation (Arrhenius equation).[1]
Atmosphere Nitrogen (N₂) or Argon Displaces O₂, removing the primary reactant for autoxidation.[1]
Container Amber Glass Blocks UV/Blue light (200-450nm) which can photo-initiate radical formation.[1]

| Seal | Teflon-lined cap + Parafilm | Prevents oxygen permeation and moisture ingress (ECP is hygroscopic).[1] |

Q: I received the material as a solid. Should I dissolve it for storage?

A: Yes, if you plan to use it frequently.[1] Repeated melting of the solid (MP: ~38-42°C) introduces heat stress.[1]

  • Recommendation: Prepare a 50% (w/w) stock solution in Propylene Glycol (PG) .[1]

  • Why PG? Propylene Glycol is viscous (reducing oxygen diffusion rates) and possesses antimicrobial properties.[1] It is the industry-standard carrier for ECP [1][4].[1]

Formulation & Stabilization (The "Fix")

Q: Can I add antioxidants to my formulation to reverse the browning?

A: You cannot reverse browning (polymerization is irreversible), but you can prevent it.[1]

Stabilization Strategy: If your experimental design permits additives, use the following hierarchy of defense:

  • Primary Antioxidant (Radical Scavenger):

    • Agent:Tocopherols (Vitamin E) or BHT (Butylated Hydroxytoluene) .[1]

    • Concentration: 0.05% - 0.1%.[1]

    • Mechanism:[1][2][3][4][5] These molecules sacrifice themselves to quench the radicals formed on the ECP ring before they can polymerize.[1]

  • Chelating Agent (Metal Sequestration):

    • Agent:Disodium EDTA or Citric Acid .[1]

    • Concentration: 0.01% - 0.05%.[1]

    • Mechanism:[1][2][3][4][5] They bind trace metal ions (Fe³⁺, Cu²⁺) that act as catalysts for oxidation.[1] Note: Even HPLC-grade solvents can contain trace metals sufficient to catalyze degradation.[1]

  • pH Control:

    • Target: Keep pH weakly acidic (pH 4.0 - 6.0) .

    • Avoid: Alkaline environments (pH > 7.5).[1] Bases trigger the deprotonation of the enol, creating an enolate ion that is extremely reactive and prone to rapid aldol condensation (browning) [5].

Stabilization Workflow

Stabilization_Workflow Raw Raw ECP (Solid) Solvent Dissolve in PG (50%) Raw->Solvent < 40°C Additives Add Citric Acid (0.05%) + Tocopherol (0.1%) Solvent->Additives Stabilization Purge N2 Purge Headspace Additives->Purge O2 Removal Storage Store at 4°C (Amber Vial) Purge->Storage Long-term

Figure 2: Recommended workflow for preparing stable ECP stock solutions.

Troubleshooting Matrix

Q: How do I rescue an experiment if degradation is suspected?

Use this matrix to diagnose issues based on visual cues.

SymptomProbable CauseCorrective Action
Material is Pale Yellow Normal State. Proceed with experiment. This is the natural color of the enol form.[1]
Material is Amber/Orange Early Oxidation. Usable for non-critical qualitative work. Purity is likely >95%.[1] Verify concentration via GC/HPLC if precise dosing is required.
Material is Dark Brown Advanced Polymerization. Discard. The polymerization products can alter bioactivity and solubility.[1] Do not attempt to distill; polymers are non-volatile.[1]
Precipitate in PG Solution Solubility Limit / Cold Shock. Warm gently to 30°C and vortex. If precipitate remains brown/black, it is polymerized insolubles—filter or discard.[1]
Rapid Browning upon Mixing Alkaline pH Shock. Check the pH of your buffer.[1] If pH > 8, ECP will degrade in minutes.[1] Adjust buffer to pH < 7 before addition.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 3-Ethyl-2-hydroxy-2-cyclopenten-1-one 50wt. % in propylene glycol. Retrieved from [1]

  • PubChem. (2025).[1] 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (Compound). National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (2026).[1] 3-Ethyl-2-hydroxy-2-cyclopenten-1-one Properties and Stability. Retrieved from [1]

  • Vigon International. (2018).[1] Safety Data Sheet: Ethyl Cyclopentenolone 50% in PG. Retrieved from

  • Yu, A. N., & Zhang, A. D. (2010).[1][6] The effect of pH on the formation of aroma compounds produced by heating a model system containing L-ascorbic acid with L-threonine/L-serine.[1][6][7][8] Food Chemistry, 119(1), 214-219.[1][6] (Cited via Sigma-Aldrich Technical Data).

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for Ethyl Cyclopentenolone Solubility

Welcome to the comprehensive technical support guide for optimizing the aqueous solubility of ethyl cyclopentenolone (3-ethyl-2-hydroxy-2-cyclopenten-1-one). This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for optimizing the aqueous solubility of ethyl cyclopentenolone (3-ethyl-2-hydroxy-2-cyclopenten-1-one). This resource is designed for researchers, scientists, and drug development professionals to provide both theoretical understanding and practical, step-by-step guidance for your experiments. Here, we will delve into the principles of pH-dependent solubility and equip you with the necessary protocols to troubleshoot and optimize your formulations.

Introduction to Ethyl Cyclopentenolone and its Solubility Challenges

Ethyl cyclopentenolone is a widely used compound in the flavor and fragrance industry, prized for its characteristic sweet, caramel, and maple-like aroma.[1][2] While it is readily soluble in many organic solvents, its limited solubility in aqueous media presents a significant challenge in various applications, from beverage formulations to pharmaceutical preparations.[3][4] Many sources classify it as "insoluble in water," though more specific estimations suggest a solubility of approximately 2878 mg/L at 25°C. This level of solubility may be insufficient for many stock solutions and formulations.

The key to overcoming this challenge lies in understanding the chemical nature of ethyl cyclopentenolone. It is a cyclic enolone, and the hydroxyl group of the enol system imparts weak acidic properties to the molecule. This allows for a significant increase in its aqueous solubility through the adjustment of pH.

Frequently Asked Questions (FAQs)

Q1: Why is ethyl cyclopentenolone poorly soluble in neutral water?

Ethyl cyclopentenolone is a relatively non-polar organic molecule. While the ketone and hydroxyl groups provide some capacity for hydrogen bonding, the overall hydrocarbon structure limits its miscibility with water at neutral pH.

Q2: How does pH affect the solubility of ethyl cyclopentenolone?

Ethyl cyclopentenolone is a weak acid due to its enolic hydroxyl group. The predicted pKa of this group is approximately 9.17.[5] At pH values below its pKa, the molecule exists predominantly in its neutral, less soluble form. As the pH of the solution approaches and surpasses the pKa, the enolic proton dissociates, forming the more soluble cyclopentenolate anion. This ionization significantly increases the compound's solubility in water.

Q3: What is the theoretical basis for this pH-dependent solubility?

The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a weak acid is described by the Henderson-Hasselbalch equation.[6][7][8][9][10]

pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the ionized (deprotonated) form.

  • [HA] is the concentration of the un-ionized (protonated) form.

This equation is fundamental to predicting and manipulating the solubility of ionizable compounds.[6][7][8][9][10]

Q4: At what pH should I expect to see a significant increase in solubility?

A significant increase in solubility will be observed as the pH of the solution approaches the pKa of ethyl cyclopentenolone (~9.17). At a pH equal to the pKa, the concentrations of the ionized and un-ionized forms are equal. At pH values above the pKa, the ionized, more soluble form will predominate. For practical purposes, adjusting the pH to 10 or higher should result in a substantial increase in solubility.

Q5: Will adjusting the pH affect the stability of ethyl cyclopentenolone?

Adjusting the pH, especially to highly alkaline or acidic conditions, can potentially lead to the degradation of ethyl cyclopentenolone over time.[11][12] While the molecule is generally stable under recommended storage conditions, extremes in pH, especially when combined with elevated temperatures, could catalyze hydrolysis or other degradation pathways.[13][14][15][16] It is crucial to perform stability studies at your desired pH and storage conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Ethyl cyclopentenolone does not dissolve even after pH adjustment. Insufficient pH increase; Inaccurate pKa value for your specific conditions; Low-quality or impure compound.1. Verify the pH of your solution after adding the compound. 2. Incrementally increase the pH further (e.g., to 10.5, 11.0) and observe solubility. 3. Consider that the predicted pKa is an estimate; the effective pKa in your system may vary. 4. Ensure the purity of your ethyl cyclopentenolone.
A precipitate forms after initially dissolving the compound. The pH of the solution has decreased (e.g., due to absorption of atmospheric CO₂ in a basic solution); Temperature fluctuations affecting solubility.1. Re-measure and, if necessary, re-adjust the pH of the solution. 2. For long-term storage, use tightly sealed containers to minimize CO₂ absorption. 3. Maintain a constant temperature for your solution.
The solution changes color or develops an off-odor over time. Chemical degradation of ethyl cyclopentenolone.1. This indicates potential instability at the current pH and temperature. 2. Conduct a time-course stability study by analyzing the concentration of the compound at regular intervals. 3. Consider using a lower pH that still provides adequate solubility but improves stability. 4. Store solutions at lower temperatures (e.g., 2-8°C) to slow degradation, if permissible for your application.
Inconsistent solubility results between experiments. Variations in temperature; Inaccurate pH measurements; Incomplete equilibration.1. Ensure all experiments are conducted at a consistent, controlled temperature. 2. Calibrate your pH meter before each use with fresh, certified buffers. 3. Allow sufficient time for the solution to reach equilibrium (as determined in the experimental protocol).

Theoretical pH-Solubility Profile of Ethyl Cyclopentenolone

The following table provides a calculated, theoretical solubility of ethyl cyclopentenolone at different pH values, based on an intrinsic solubility (S₀) of 2.8 g/L and a pKa of 9.17. This serves as a valuable starting point for your experimental work.

pHPredominant SpeciesTheoretical Total Solubility (S)
7.0Neutral (HA)~ 2.8 g/L
8.0Neutral (HA)~ 3.2 g/L
9.0Neutral (HA) / Anion (A⁻)~ 5.2 g/L
9.17 (pKa) Neutral (HA) = Anion (A⁻) ~ 5.6 g/L
10.0Anion (A⁻)~ 24.8 g/L
11.0Anion (A⁻)~ 224.8 g/L
12.0Anion (A⁻)~ 2224.8 g/L

Note: This is a theoretical calculation. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Determination of the pH-Solubility Profile

This protocol details the "shake-flask" method, a standard for determining equilibrium solubility.

Objective: To experimentally determine the aqueous solubility of ethyl cyclopentenolone across a range of pH values.

Materials:

  • Ethyl cyclopentenolone (high purity)

  • A series of aqueous buffers (e.g., phosphate, borate) covering the desired pH range (e.g., pH 7 to 12)

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Calibrated pH meter

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis prep1 Prepare buffer solutions (e.g., pH 7, 8, 9, 10, 11, 12) prep2 Add excess ethyl cyclopentenolone to each buffer in separate flasks prep1->prep2 equil Incubate on orbital shaker (e.g., 24-48h at constant temp) prep2->equil sample1 Check for solid excess equil->sample1 sample2 Centrifuge to pellet solid sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Measure final pH sample3->sample4 sample5 Quantify concentration via HPLC-UV sample4->sample5

Caption: Workflow for determining the pH-solubility profile.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a series of buffers at your target pH values.

    • In separate flasks, add an excess amount of solid ethyl cyclopentenolone to a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time required.

  • Sampling and Analysis:

    • After incubation, visually confirm that excess solid is still present in each flask.

    • Allow the flasks to sit undisturbed for a short period to let the solid settle.

    • Carefully withdraw an aliquot of the supernatant and centrifuge it to pellet any remaining suspended solids.

    • Filter the resulting supernatant through a syringe filter.

    • Measure the pH of the final filtered solution.

    • Accurately dilute the filtered sample into the mobile phase used for HPLC analysis.

    • Quantify the concentration of dissolved ethyl cyclopentenolone using a validated HPLC-UV method (see Protocol 3).

Protocol 2: Assessment of pH-Dependent Stability

Objective: To evaluate the chemical stability of ethyl cyclopentenolone in aqueous solutions at different pH values over time.

Materials:

  • Stock solution of ethyl cyclopentenolone at a known concentration in a suitable solvent (e.g., ethanol).

  • Aqueous buffers at the pH values of interest.

  • Temperature-controlled incubator or water bath.

  • HPLC system with UV detector.

Workflow Diagram:

G cluster_setup Setup cluster_analysis Time-Course Analysis setup1 Prepare solutions of ethyl cyclopentenolone in buffers of different pH setup2 Store solutions at a constant temperature setup1->setup2 analysis1 Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72h) setup2->analysis1 analysis2 Quantify remaining ethyl cyclopentenolone by HPLC-UV analysis1->analysis2 analysis3 Plot concentration vs. time to determine degradation rate analysis2->analysis3

Caption: Workflow for assessing pH-dependent stability.

Step-by-Step Methodology:

  • Preparation:

    • Prepare solutions of ethyl cyclopentenolone at a known starting concentration in each of the selected pH buffers.

  • Incubation:

    • Store the prepared solutions in a temperature-controlled environment, protected from light.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each solution.

    • Immediately analyze the samples using a validated HPLC-UV method to determine the concentration of the remaining ethyl cyclopentenolone.

  • Data Interpretation:

    • Plot the concentration of ethyl cyclopentenolone as a function of time for each pH value.

    • A decrease in concentration over time indicates degradation. The rate of degradation can be determined from the slope of this plot.

Protocol 3: Quantification by HPLC-UV

Objective: To accurately quantify the concentration of ethyl cyclopentenolone in aqueous samples.

Instrumentation and Conditions (Example):

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v), with 0.1% phosphoric acid.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.[17]

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of ethyl cyclopentenolone of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions and create a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared and diluted experimental samples.

  • Quantification: Determine the concentration of ethyl cyclopentenolone in the samples by comparing their peak areas to the calibration curve.

References

  • FlexiPrep. (n.d.). Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATIONS. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Khan Academy. (2021, August 24). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • Ventos. (n.d.). ETHYL CYCLOPENTENOLONE. Retrieved from [Link]

  • Bentham Science Publishers. (2024, October 10). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Retrieved from [Link]

  • Khan Academy. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Technobis Crystallization Systems. (2018, September 6). pH dependent measurements now available on the Crystalline. Retrieved from [Link]

  • Moellhausen S.p.A. (2025, December 8). Ethyl Cyclopentenolone (50%PG) (123660) by Moellhausen S.p.A. - Food, Beverage & Nutrition. UL Prospector. Retrieved from [Link]

  • SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • Pearson. (n.d.). Henderson-Hasselbalch Equation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl cyclopentenolone, 21835-01-8. Retrieved from [Link]

  • Foodb. (2010, April 8). Showing Compound 3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one (FDB015030). Retrieved from [Link]

  • ResearchGate. (2012, April 10). (PDF) pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Retrieved from [Link]

  • wisdomlib. (2025, July 31). PH-dependent solubility: Significance and symbolism. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. Retrieved from [Link]

  • Perflavory. (n.d.). ethyl cyclopentenolone, 21835-01-8. Retrieved from [Link]

  • MDPI. (2019, January 17). Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. Retrieved from [Link]

  • PubMed Central. (n.d.). Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. Retrieved from [Link]

  • The Perfumers Apprentice. (n.d.). 503179 ETHYL CYCLOPENTENOLONE 50% IN PG SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilization of FEMA 3152 in Aqueous Systems

Topic: p-Menth-1-en-8-thiol (Grapefruit Mercaptan) Cas No: 71159-90-5 Document ID: TSC-3152-STAB-v4.2 Audience: Formulation Chemists, Flavorists, Drug Delivery Scientists Core Technical Briefing FEMA 3152 (p-Menth-1-en-8...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: p-Menth-1-en-8-thiol (Grapefruit Mercaptan) Cas No: 71159-90-5 Document ID: TSC-3152-STAB-v4.2 Audience: Formulation Chemists, Flavorists, Drug Delivery Scientists

Core Technical Briefing

FEMA 3152 (p-Menth-1-en-8-thiol) is the primary impact compound of fresh grapefruit, detectable at parts-per-trillion (ppt) levels. In aqueous environments, it presents a paradox: it is one of the most potent organoleptic agents known, yet it is kinetically unstable.

The Failure Mode: The primary instability mechanism is the oxidative coupling of the thiol (-SH) group to form a disulfide dimer (R-S-S-R). This reaction is catalyzed by trace transition metals (


, 

) and reactive oxygen species (ROS). Upon dimerization, the "fresh grapefruit" character is lost, often replaced by rubbery or metallic off-notes.

The Stabilization Strategy: Stabilization requires a multi-barrier approach:

  • Chelation: Sequestration of metal catalysts.

  • Sacrificial Antioxidants: Scavenging of dissolved oxygen.

  • Molecular Inclusion: Physical isolation via Cyclodextrins (CD).

Interactive Troubleshooting Guides

Issue A: "My formulation loses its 'top note' within 48 hours."

Diagnosis: Rapid Oxidative Degradation. This is likely caused by trace metal ions in your water source or excipients catalyzing the oxidation of the thiol to a disulfide.

Immediate Corrective Action:

  • Check Water Quality: Ensure use of HPLC-grade or Milli-Q water (

    
    ).
    
  • Implement the "Chelator-First" Protocol: Never add Ascorbic Acid before adding a chelator. Ascorbic acid in the presence of free metal ions (Fenton chemistry) generates hydroxyl radicals, accelerating thiol destruction.

Recommended Stabilization System:

ComponentConcentrationFunctionMechanism
Disodium EDTA 30 - 50 ppmChelatorBinds

/

preventing catalytic oxidation cycles.
Ascorbic Acid 200 - 500 ppmAntioxidantScavenges dissolved

; regenerates oxidized thiols (limited capacity).
Citrate Buffer To pH 3.5 - 4.0pH ControlProtonated thiols are less nucleophilic and less prone to oxidation.
Issue B: "The flavor profile has shifted to 'rubbery' or 'sulfury'."

Diagnosis: Disulfide Formation or Matrix Interaction. FEMA 3152 is a potent nucleophile. If your matrix contains


-unsaturated carbonyls (e.g., Citral, Cinnamaldehyde), the thiol will undergo a Michael Addition, permanently binding to the other flavor components.

Investigation Protocol:

  • Analyze Matrix: Does your formulation contain Citral (Lemon/Lime notes)?

  • Separation: If Citral is essential, FEMA 3152 must be compartmentalized.

  • Solution: Use

    
    -Cyclodextrin encapsulation  (See Protocol 1 below) to physically shield the thiol from the aldehyde.
    
Issue C: "I see oil droplets or phase separation."

Diagnosis: Solubility Limit Exceeded. Despite its potency, FEMA 3152 is highly lipophilic (LogP ~4.5). In purely aqueous systems without co-solvents, it will migrate to interfaces (packaging walls) or cream.

Solution:

  • Co-solvent: Add Propylene Glycol (PG) or Ethanol at 0.5% - 1.0%.

  • Emulsification: For cloud emulsions, use Gum Arabic or Modified Starch (OSA Starch) to create a steric barrier.

Visualizing the Instability

The following diagram illustrates the degradation pathway and the intervention points for stabilization.

G FEMA3152 FEMA 3152 (Active Thiol) Radical Thiyl Radical (R-S•) FEMA3152->Radical Oxidation Disulfide Disulfide Dimer (Odorless/Off-note) Radical->Disulfide Dimerization Metal Metal Ions (Cu++, Fe++) Metal->FEMA3152 Catalyzes Oxygen Dissolved O2 Oxygen->FEMA3152 Oxidizes EDTA EDTA (Chelation) EDTA->Metal Blocks Ascorbic Ascorbic Acid (Scavenger) Ascorbic->Oxygen Scavenges CD Cyclodextrin (Inclusion) CD->FEMA3152 Shields

Figure 1: Mechanistic pathway of FEMA 3152 degradation and specific stabilization intervention points.

Experimental Protocols

Protocol 1: Molecular Encapsulation with -Cyclodextrin ( -CD)

Best for: Long-term shelf life and preventing matrix interactions.

Theory: The hydrophobic cavity of


-CD accommodates the terpene structure of FEMA 3152, while the hydrophilic exterior ensures water solubility. This inclusion complex dramatically reduces volatility and oxidation rates.

Materials:

  • 
    -Cyclodextrin (Food/Pharma Grade)[1]
    
  • FEMA 3152 (1% dilution in Ethanol recommended for handling)

  • Deionized Water

Step-by-Step:

  • Preparation: Dissolve

    
    -CD in water to create a saturated solution (approx. 18.5g/L at 25°C). Heat to 40°C to facilitate dissolution if necessary.
    
  • Addition: Add FEMA 3152 slowly to the solution while stirring. Target a 1:1 molar ratio (FEMA 3152 MW: ~170 g/mol ;

    
    -CD MW: 1135  g/mol ).
    
    • Note: Due to the potency of FEMA 3152, you are likely encapsulating a dilution. Ensure the carrier solvent (ethanol) does not compete for the CD cavity.

  • Complexation: Stir vigorously (high shear not required, magnetic stirring suffices) for 4 to 6 hours at room temperature. The solution may become cloudy as the complex precipitates (solubility changes).

  • Recovery (Optional): For dry powder, freeze-dry (lyophilize) the suspension. For liquid beverages, the suspension can be dosed directly, provided the stoichiometry is correct.

Protocol 2: Accelerated Stress Testing

Use this to validate your stabilization system.

  • Control: FEMA 3152 in water (pH 3.5) with no stabilizers.

  • Test Sample: FEMA 3152 + Stabilizer System (EDTA/Ascorbic/CD).

  • Condition: Incubate at 40°C for 7 days (roughly equivalent to 1-2 months ambient).

  • Analysis:

    • Sensory:[2] Triangle test (Difference test).

    • Analytical: GC-MS or GC-SCD (Sulfur Chemiluminescence Detector). Look for the disappearance of the parent peak (MW 170) and appearance of the disulfide dimer.

Frequently Asked Questions (FAQ)

Q: Can I use Tocopherol (Vitamin E) instead of Ascorbic Acid? A: In aqueous systems, no. Tocopherol is oil-soluble. Unless you are making an emulsion, it will not disperse effectively to protect the thiol. For clear aqueous beverages, Ascorbic Acid + EDTA is the gold standard.

Q: Why does my solution turn pink/purple? A: This is a classic indication of the Iron-Thiol complex . Even trace amounts of iron (ppb levels) can react with thiols to form colored complexes. This confirms that your chelating agent (EDTA) is either absent or insufficient. Increase EDTA concentration.

Q: Is nitrogen flushing necessary? A: Highly recommended. While chemical stabilizers work, removing the fuel (Oxygen) is the most effective preventative measure. Sparging water with


 prior to mixing and headspace flushing during filling will double or triple the half-life of the thiol.

References

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019).[3] Safety and efficacy of 8‐mercapto‐p‐menthan‐3‐one and p‐menth‐1‐ene‐8‐thiol belonging to chemical group 20 when used as flavourings for all animal species.[3] EFSA Journal. Link

  • Miyazawa, N., et al. (2016).[4] Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol.[2] Journal of Agricultural and Food Chemistry.[4] Link

  • Raikos, V. (2018). Beverage Emulsions: Key Aspects of Their Formulation and Physicochemical Stability. Beverages.[5][6] Link

  • Zhang, H., et al. (2021). Thiolated Cyclodextrins: Synthesis, Characterization and Application. International Journal of Molecular Sciences. (Provides mechanistic basis for CD-Thiol interactions). Link

  • Waters, R. (2005).[7] Acute prooxidant effects of vitamin C in EDTA chelation therapy.[7][8] (Highlights the Ascorbic Acid/Metal pro-oxidant risk). Link

Sources

Reference Data & Comparative Studies

Validation

NMR spectral analysis of 2-ethyl-3-hydroxy-2-cyclopenten-1-one (1H and 13C)

As a Senior Application Scientist, I approach the structural elucidation of small, dynamic molecules not just as a routine task, but as an exercise in mechanistic logic. 2-Ethyl-3-hydroxy-2-cyclopenten-1-one (commonly kn...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural elucidation of small, dynamic molecules not just as a routine task, but as an exercise in mechanistic logic. 2-Ethyl-3-hydroxy-2-cyclopenten-1-one (commonly known as ethylcyclopentenolone or FEMA 3152) is a prime example. Widely used as a flavoring agent and a synthetic intermediate, this cyclic enolone exhibits rapid keto-enol tautomerization.

This guide objectively compares different analytical strategies—specifically 1D vs. 2D NMR techniques and the critical impact of solvent environments—to establish a self-validating protocol for the precise spectral assignment of this compound.

Mechanistic Grounding: Tautomerization and Solvent Causality

Before placing a tube in the spectrometer, we must understand the molecule's behavior in solution. 2-Ethyl-3-hydroxy-2-cyclopenten-1-one exists almost exclusively in its enol form rather than its diketone form (2-ethyl-1,3-cyclopentanedione). This is driven by the thermodynamic stability gained from ring conjugation and strong intramolecular hydrogen bonding between the C1 carbonyl and the C3 hydroxyl group.

The Causality of Solvent Selection:

  • Deuterated Chloroform (

    
    ):  As a non-polar, non-coordinating solvent, 
    
    
    
    does not compete for hydrogen bonds. It preserves the intramolecular hydrogen bond, locking the molecule into a rigid enol state. This yields sharp, highly resolved resonances for the C4 and C5 ring protons.
  • Deuterated Dimethyl Sulfoxide (

    
    ):  DMSO is a strong hydrogen-bond acceptor. It disrupts the intramolecular hydrogen bond of the enol, inducing intermolecular hydrogen bonding with the solvent. This often results in severe line broadening of the enolic proton and can shift the tautomeric equilibrium, complicating the 1D spectrum.
    

Therefore, for baseline structural validation,


 outperforms 

by providing a more stable, predictable electronic environment.

Comparative Analysis of Analytical Platforms

To objectively evaluate the best approach for analyzing ethylcyclopentenolone, we must compare the performance of standard 1D NMR against 2D NMR and Mass Spectrometry. Relying solely on 1D NMR can lead to ambiguous assignments of the adjacent ring methylenes (C4 and C5).

Analytical Feature1D NMR (

H &

C)
2D NMR (COSY, HSQC, HMBC)LC-MS / GC-MS
Primary Utility Rapid baseline chemical shifts and integration.Unambiguous proton-carbon connectivity.Molecular weight and fragmentation profiling.
Resolution of C4/C5 Moderate (multiplets often overlap).High (distinct cross-peaks resolve overlap).N/A (Cannot distinguish positional isomers).
Tautomer Detection Excellent (OH shift is highly visible).Excellent (Long-range coupling confirms enol).Poor (Thermal/ionization bias alters state).
Analysis Time ~10-15 minutes~1-3 hours~20-30 minutes
Cost / Accessibility Low / HighModerate / ModerateModerate / High

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. In this workflow, 1D proton integrals propose a structural hypothesis, which is then orthogonally tested by 2D HSQC (confirming direct C-H bonds) and HMBC (confirming long-range connectivity). If the 2D data contradicts the 1D integration, the sample preparation must be re-evaluated.

G N1 Sample Preparation (Ethylcyclopentenolone) N2 Solvent Selection (CDCl3 vs DMSO-d6) N1->N2 Optimize solubility N3 1D NMR (1H & 13C) Primary Screening N2->N3 Non-polar favors enol N4 2D NMR (COSY, HSQC) Complex Coupling N2->N4 Structural connectivity N5 Data Processing & Fourier Transform N3->N5 Base assignment N4->N5 Spatial validation N6 Tautomeric State Elucidation N5->N6 Final confirmation

Figure 1: Self-validating NMR analytical workflow for tautomeric state elucidation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of highly pure 2-ethyl-3-hydroxy-2-cyclopenten-1-one in 0.6 mL of anhydrous

    
     (containing 0.03% v/v TMS as an internal standard). Causality: Anhydrous solvent is critical; trace water will rapidly exchange with the enolic proton, obliterating its signal.
    
  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field using the deuterium lock signal of

    
     to achieve a line width at half-height of 
    
    
    
    Hz.
  • 1D Acquisition:

    • 
      H NMR:  Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the enolic proton.
      
    • 
      C NMR:  Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1 to 2-3 seconds to allow quaternary carbons (C1, C2, C3) to relax.
      
  • 2D Validation (HSQC & HMBC): Acquire gradient-selected HSQC to map protons to their directly attached carbons. Follow with HMBC optimized for long-range coupling (

    
     Hz) to confirm the connectivity of the ethyl group (C1', C2') to the cyclopentenone ring (C2).
    
  • Data Processing: Apply a 0.3 Hz exponential line broadening function to the 1D

    
    H FID before Fourier transformation to optimize the signal-to-noise ratio without compromising resolution.
    

Quantitative Spectral Data

The following tables summarize the validated


H and 

C NMR chemical shifts for 2-ethyl-3-hydroxy-2-cyclopenten-1-one in

, cross-referenced against standard flavor and fragrance databases like [1] and [2].

Table 1:


H NMR Spectral Data (400 MHz, 

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment / Causality
OH 6.50 - 7.00br s-1HEnolic OH; broad due to dynamic exchange.
C4-H

2.59m-2HRing CH

; deshielded by adjacent enol C-OH.
C5-H

2.38m-2HRing CH

; adjacent to C=O.
C1'-H

2.15q7.52HEthyl CH

; splits into quartet by terminal CH

.
C2'-H

0.95t7.53HEthyl CH

; shielded terminal methyl.

Table 2:


C NMR Spectral Data (100 MHz, 

)
PositionChemical Shift (

, ppm)
TypeAssignment / Causality
C1 205.0C=OCarbonyl carbon; highly deshielded.
C3 184.5C-OHEnol carbon; deshielded by oxygen electronegativity.
C2 121.5C-RAlkene carbon; substituted with the ethyl group.
C5 33.5CH

Ring methylene;

to the carbonyl.
C4 24.5CH

Ring methylene;

to the enol carbon.
C1' 14.5CH

Ethyl methylene; aliphatic side chain.
C2' 12.5CH

Ethyl methyl; terminal aliphatic carbon.

Note: The exact chemical shift of the enolic OH proton is highly concentration- and temperature-dependent, as noted in sensory profiling literature by [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 62752, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one". PubChem.[Link]

  • The Good Scents Company. "ethyl cyclopentenolone, 21835-01-8". The Good Scents Company Information System.[Link]

Comparative

Comparative Toxicity Profile: Ethyl Cyclopentenolone vs. Methyl Cyclopentenolone

Executive Summary This guide provides a technical comparative analysis of Methyl Cyclopentenolone (MCP) and its homologue Ethyl Cyclopentenolone (ECP) . Both compounds are cyclic enolones widely used as flavoring agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of Methyl Cyclopentenolone (MCP) and its homologue Ethyl Cyclopentenolone (ECP) . Both compounds are cyclic enolones widely used as flavoring agents for their maple, caramel, and nutty profiles.

From a toxicological perspective, MCP is the better-characterized reference compound with established LD50 values and negative genotoxicity data. ECP , while structurally similar, relies heavily on read-across methodologies from MCP for its safety assessment. Both compounds are classified as Skin Sensitizers (Category 1, H317) but are considered safe for consumption at current approved intake levels by JECFA and FEMA.

Critical Verdict:

  • Acute Toxicity: MCP exhibits low-to-moderate oral toxicity (LD50 ~1067 mg/kg). ECP is presumed similar via structural activity relationship (SAR).

  • Genotoxicity: MCP is non-mutagenic (Ames Negative). ECP is cleared via read-across.

  • Handling: Both require strict control of dust/vapors due to sensitization potential.

Chemical & Physical Characterization[1][2][3][4][5][6]

Understanding the structural nuance is critical for predicting metabolic fate. ECP differs from MCP only by the extension of the alkyl chain at the C-3 position.

FeatureMethyl Cyclopentenolone (MCP)Ethyl Cyclopentenolone (ECP)
IUPAC Name 3-Methyl-2-hydroxy-2-cyclopenten-1-one3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Common Name Cyclotene, Maple LactoneEthyl Cyclotene
CAS Number 80-71-7 (keto-enol) / 765-70-8 (diketo)21835-01-8
FEMA Number 27003152
Molecular Weight 112.13 g/mol 126.15 g/mol
Physical State Solid (Crystalline powder)Solid (Low melting point: 38-40°C)
Melting Point 104-108°C38-40°C
Structural Alert

-unsaturated ketone (cyclic)

-unsaturated ketone (cyclic)

Metabolic Fate & Pharmacokinetics

Both compounds belong to the chemical group of Alicyclic Ketones and Secondary Alcohols . Their safety is largely predicated on rapid metabolic detoxification, preventing the accumulation of the reactive


-unsaturated carbonyl moiety.
Metabolic Pathways

The primary detoxification route involves the reduction of the ketone to a secondary alcohol, followed by conjugation with glucuronic acid. A secondary pathway involves oxidative degradation of the alkyl side chain.

Metabolism Parent Parent Compound (MCP or ECP) Alcohol Alicyclic Alcohol (Reduction) Parent->Alcohol Cytosolic Carbonyl Reductase SideChain Side-Chain Oxidation (Carboxylic Acids) Parent->SideChain CYP450 (Minor Pathway) GSH Glutathione Conjugate (Mercapturic Acid) Parent->GSH Michael Addition (Detox of reactive enone) Glucuronide Glucuronide Conjugate (Excretion via Urine) Alcohol->Glucuronide UDP-Glucuronosyl transferase (UGT)

Figure 1: Metabolic detoxification pathways for cyclopentenolone derivatives. The reduction pathway (Yellow) is the predominant route for safety.

Toxicological Comparative Analysis

Acute Toxicity Profile

MCP has historically established experimental data. ECP data is often derived from these values or proprietary studies not publicly detailed in full but summarized by regulatory bodies.

EndpointMCP (Experimental)ECP (Read-Across/Estimated)
Oral LD50 (Rat) 1,067 mg/kg [1]No specific data; Presumed >1,000 mg/kg
Oral LD50 (Guinea Pig) >2,000 mg/kg--
Dermal Toxicity Not classified as toxicNot classified as toxic
Inhalation Risk Irritating to respiratory tractIrritating to respiratory tract

Interpretation: The LD50 of MCP falls into Category 4 (Harmful if swallowed) under GHS. ECP is treated with the same caution. The lethal dose is high enough that dietary consumption (ppm levels) poses no acute risk.

Genotoxicity & Mutagenicity

The presence of the


-unsaturated ketone group is a structural alert for genotoxicity (potential DNA alkylation). However, experimental data clears MCP.
  • MCP: consistently tests negative in the Ames Salmonella typhimurium assay (strains TA98, TA100, TA1535, TA1537) with and without metabolic activation [2].

  • ECP: Evaluated by JECFA (2002) and EFSA. Due to structural homology, it is considered non-genotoxic based on the negative data of MCP and the efficiency of the metabolic reduction pathway described in Figure 1.

Sensitization (The Critical Hazard)

Both compounds are potent sensitizers. This is the primary occupational hazard for researchers handling the pure substance.

  • Classification: Skin Sens. 1 (H317) .

  • Mechanism: The enolone structure can act as a hapten, binding to skin proteins to trigger an immune response.

  • Observation: In e-cigarette liquid studies, MCP was the only flavoring found at concentrations high enough to trigger a toxicity classification (H334/H317) in the final mixture [3].

Experimental Protocol: Cytotoxicity Assessment

For researchers validating the safety of new formulations containing ECP/MCP.

This protocol uses the Neutral Red Uptake (NRU) Assay (OECD 129) to determine the IC50 (concentration inhibiting 50% cell viability). This is superior to MTT for these compounds as it avoids potential interference with mitochondrial reductase enzymes.

Workflow Diagram

Protocol Start Cell Seeding (BALB/c 3T3 cells) Treatment Compound Exposure (MCP/ECP 0.1 - 1000 µg/mL) Start->Treatment Incubation Incubate 24h @ 37°C Treatment->Incubation Wash PBS Wash Incubation->Wash Stain Neutral Red Staining (3 hours) Wash->Stain Extract Desorb Dye (Ethanol/Acetic Acid) Stain->Extract Measure OD Measurement (540 nm) Extract->Measure Calc Calculate IC50 Measure->Calc

Figure 2: Neutral Red Uptake (NRU) cytotoxicity workflow.

Step-by-Step Methodology
  • Cell Preparation: Seed BALB/c 3T3 fibroblasts at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow adherence.
    
  • Stock Solution: Dissolve MCP or ECP in DMSO (max final concentration 0.5%) or culture medium. ECP has lower water solubility than MCP; ensure complete solubilization.

  • Exposure: Remove old medium. Add 100 µL of treatment medium with increasing concentrations of MCP/ECP (e.g., 1, 10, 50, 100, 500, 1000 µg/mL). Include a Vehicle Control (DMSO only) and Positive Control (SLS).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Staining: Remove treatment medium. Wash with PBS. Add 100 µL Neutral Red medium (50 µg/mL). Incubate for 3 hours.

  • Extraction: Wash cells to remove unincorporated dye. Add 150 µL desorb solution (49% water, 50% ethanol, 1% acetic acid). Shake for 10 mins.

  • Quantification: Measure absorbance at 540 nm.

  • Analysis: Plot dose-response curve. An IC50 < 100 µg/mL indicates potential cytotoxicity.

References

  • National Library of Medicine (PubChem). Compound Summary: Methyl Cyclopentenolone (CAS 80-71-7). [Link]

  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings.

    
    -unsaturated alicyclic ketones.
    [Link]
    
  • Vardavas, A., et al. (2017). Respiratory irritants in e-cigarette refill liquids: Toxicity classification. [Link]

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). Evaluation of certain food additives: Ethyl Cyclopentenolone (No. 419). [Link]

  • The Good Scents Company. Safety Data Sheet Data: Ethyl Cyclopentenolone.[1] [Link]

Sources

Validation

Validating Purity of 2-Ethyl-3-Hydroxy-2-Cyclopenten-1-One: Elemental Analysis vs. Chromatographic Standards

Executive Summary: The Purity Paradox In the development of high-value flavor excipients and pharmaceutical intermediates, 2-ethyl-3-hydroxy-2-cyclopenten-1-one (Ethyl Cyclopentenolone, or ECP) presents a unique analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the development of high-value flavor excipients and pharmaceutical intermediates, 2-ethyl-3-hydroxy-2-cyclopenten-1-one (Ethyl Cyclopentenolone, or ECP) presents a unique analytical challenge. While Elemental Analysis (EA) has long been the "gatekeeper" for confirming chemical composition in synthetic chemistry, it is increasingly viewed as insufficient for rigorous Quality Control (QC) of tautomeric cyclic ketones like ECP.

This guide objectively compares the traditional Elemental Analysis (CHN/O) method against modern HPLC-UV and GC-MS workflows. We demonstrate that while EA provides necessary bulk compositional verification, it fails to detect isomeric impurities and hydration states that critically affect the efficacy of ECP.

Key Recommendation: EA should be relegated to a confirmatory role. For primary purity validation, a Reverse-Phase HPLC method (C18, UV 275 nm) is the scientifically superior standard.

The Baseline: Elemental Analysis (CHN/O)

Elemental Analysis relies on the combustion of the sample to determine the mass fraction of Carbon, Hydrogen, and Nitrogen (and Oxygen by difference or direct pyrolysis).

Theoretical Framework

For 2-ethyl-3-hydroxy-2-cyclopenten-1-one (


, MW: 126.15  g/mol ), the theoretical elemental composition is rigid. Any deviation beyond the standard tolerance (

) indicates significant contamination.

Table 1: Theoretical Composition of ECP (


) 
ElementAtomic MassCountTotal Mass ContributionTheoretical %
Carbon (C) 12.011784.07766.65%
Hydrogen (H) 1.0081010.0807.99%
Oxygen (O) 15.999231.99825.36%
Experimental Protocol (Combustion Analysis)
  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).

  • Sample Prep: Dry ECP in a vacuum desiccator over

    
     for 24 hours to remove surface moisture (critical due to hygroscopicity).
    
  • Combustion: Flash combustion at 950°C in an oxygen-enriched atmosphere.

  • Detection: Thermal Conductivity Detector (TCD) after GC separation of gases (

    
    , 
    
    
    
    ,
    
    
    ).
The "Blind Spot" of EA

The critical failure mode of EA for ECP is its inability to distinguish structural isomers and tautomers .

  • Tautomeric Blindness: ECP exists in equilibrium between the enol and keto forms. EA sees identical C/H ratios for both, yet their reactivity differs.

  • Isomeric Impurities: A contaminant like 3-ethyl-2-hydroxy-2-cyclopenten-1-one (positional isomer) has the exact same formula (

    
    ). EA will report 100% purity even if the sample is a 50:50 mixture of the wrong isomer.
    

The Challenger: HPLC-UV (Specificity Standard)

High-Performance Liquid Chromatography (HPLC) separates components based on polarity, offering the specificity that EA lacks.

Experimental Protocol

This protocol is adapted from JECFA and optimized for distinguishing the cyclic ketone core.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 70:30 (Water + 0.1%

    
     : Acetonitrile).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (Lambda max for the conjugated enone system).

  • Temperature: 25°C.

Why It Wins
  • Selectivity: Separates synthetic byproducts (e.g., unreacted 3,6-octanedione) which have different retention times.

  • Quantification: Uses external standards to determine absolute purity, not just relative elemental ratios.

Comparative Analysis: Data & Logic

The following table summarizes the performance of EA against chromatographic methods for ECP validation.

Table 2: Method Performance Comparison

FeatureElemental Analysis (EA)HPLC-UV (275 nm)GC-MS
Primary Metric Bulk Elemental RatioMolecular Integrity & AbsorbanceVolatility & Mass Fingerprint
Specificity Low (Cannot distinguish isomers)High (Separates by polarity)High (Separates by BP)
LOD (Limit of Detection) ~0.1% (1000 ppm)~0.001% (10 ppm)~0.0001% (1 ppm)
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive to bulk)<1 mg (Destructive)
Critical Blind Spot Isomers, Water (if not calculated)Inorganic salts (UV transparent)Non-volatiles, Thermolabile degradation
Cost per Run Low ($)Medium (

)
High (

$)

Visualizing the Validation Workflow

To ensure scientific integrity, one must not rely on a single data point. The following logic flow illustrates the correct hierarchy of analytical testing for ECP.

PurityValidation Start Start: Crude ECP Sample Visual 1. Visual & MP Check (Target: 38-40°C) Start->Visual EA 2. Elemental Analysis (EA) (Bulk Composition) Visual->EA DecisionEA Within ±0.4%? EA->DecisionEA HPLC 3. HPLC-UV (275 nm) (Isomeric Purity) DecisionEA->HPLC Yes (Pass) Fail REJECT BATCH (Recrystallize) DecisionEA->Fail No (Deviation >0.4%) DecisionHPLC Purity > 99%? HPLC->DecisionHPLC GCMS 4. GC-MS / Headspace (Solvents/Volatiles) DecisionHPLC->GCMS Yes (Pass) DecisionHPLC->Fail No (Impurities Found) GCMS->Fail Solvents Detected Pass VALIDATED (Release Batch) GCMS->Pass No Residual Solvents

Figure 1: The "Triangulation" Workflow. Note that EA is an early gatekeeper, but HPLC is the definitive purity determinant.

Detailed Experimental Protocols

Protocol A: Self-Validating Elemental Analysis

To ensure trustworthiness, run a standard (e.g., Acetanilide) before the ECP sample.

  • Calibration: Run Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) to verify instrument K-factors.

  • Blank: Run an empty tin capsule to subtract background carbon.

  • Sample: Weigh 2.000 mg (±0.005 mg) of ECP into a tin capsule. Fold tightly to exclude air.

  • Analysis: Inject into combustion tube (950°C).

  • Validation: If Oxygen % (calculated by difference) > 26.0%, suspect moisture contamination (ECP is hygroscopic).

Protocol B: HPLC Purity Assay
  • Standard Prep: Dissolve 10 mg of Certified Reference Material (CRM) ECP in 10 mL of Mobile Phase (1 mg/mL).

  • Sample Prep: Dissolve 10 mg of Sample ECP in 10 mL of Mobile Phase. Filter through 0.45 µm PTFE filter.

  • Injection: 10 µL.

  • Calculation:

    
    
    

Conclusion

While Elemental Analysis provides a fundamental check of the chemical formula


, it is scientifically fragile when used in isolation for 2-ethyl-3-hydroxy-2-cyclopenten-1-one . The compound's tendency for tautomerism and the potential for isomeric byproducts demand a specific separation technique.

Final Verdict: Use EA to confirm you have the right elements. Use HPLC to confirm you have the right molecule.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[1] 3-Ethyl-2-hydroxy-2-cyclopenten-1-one: Specifications and Analytical Methods. FAO JECFA Monographs.[1][2][3] [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- (CAS 21835-01-8) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023). Compound Summary: 3-Ethyl-2-hydroxy-2-cyclopenten-1-one.[4][1][5][6][7] National Library of Medicine. [Link]

Sources

Comparative

Comparison of sensory impact: Ethyl cyclopentenolone vs Sotolon

The Caramel Conundrum: A Comparative Sensory and Mechanistic Guide to Ethyl Cyclopentenolone and Sotolon As a Senior Application Scientist, one of the most persistent challenges I encounter in flavor chemistry and drug f...

Author: BenchChem Technical Support Team. Date: March 2026

The Caramel Conundrum: A Comparative Sensory and Mechanistic Guide to Ethyl Cyclopentenolone and Sotolon

As a Senior Application Scientist, one of the most persistent challenges I encounter in flavor chemistry and drug formulation is the authentic replication of "brown," "roasted," or "caramellic" notes. Whether masking the bitter active pharmaceutical ingredients (APIs) in a pediatric suspension or optimizing the aromatic profile of a plant-based meat analogue, the choice of flavor impact molecule is critical.

Two of the most powerful tools in our arsenal are Ethyl cyclopentenolone (ECP) and Sotolon . While both impart sweet, brown, and maple-like characteristics, their chemical structures dictate vastly different receptor affinities, matrix behaviors, and sensory thresholds. This guide objectively compares their performance, grounds their sensory impacts in structural mechanisms, and provides a self-validating experimental protocol for threshold determination.

Mechanistic Grounding: Structure-Odor Relationships

The sensory disparity between ECP and Sotolon is rooted in their molecular geometry and how they interface with human olfactory receptors tuned to pyrolytic Maillard reaction products.

  • Sotolon (3-Hydroxy-4,5-dimethylfuran-2(5H)-one): Sotolon is a highly conjugated, planar furanone. Its flat structure and specific electron distribution perfectly mimic the enol-reductone intermediates of the Maillard reaction. This grants it an exceptionally high binding affinity to olfactory receptors, resulting in an extreme potency. In water, its odor detection threshold is a staggering 0.001 ppb 1.

  • Ethyl Cyclopentenolone (3-Ethyl-2-hydroxy-2-cyclopenten-1-one): ECP is an ethyl homolog of cyclotene featuring a five-membered alicyclic ring. While it contains the critical enolone moiety required for "caramel" perception, its non-planar ring puckering slightly reduces its receptor binding efficiency compared to furanones 1. Consequently, its threshold is higher (~150 ppb in water), but this structural difference affords it a broader, more robust "toasted" and "smoky" profile that Sotolon lacks [[2]]().

Concentration-Dependent Sensory Shifts

When formulating, it is critical to understand that these molecules do not scale linearly in their sensory perception. Sotolon, in particular, is notorious for an aggressive concentration-dependent sensory shift.

SensoryShift Sotolon Sotolon (Furanone) LowS < 10 ppb Maple / Caramel Sotolon->LowS Low Dose HighS > 1 ppm Curry / Fenugreek Sotolon->HighS High Dose ECP Ethyl Cyclopentenolone (Cyclopentenolone) LowE < 1 ppm Sweet / Brown Sugar ECP->LowE Low Dose HighE > 10 ppm Smoky / Toasted ECP->HighE High Dose

Concentration-dependent sensory shifts for Sotolon and ECP.

As illustrated above, Sotolon provides delicate maple and burnt sugar notes at trace levels, but quickly mutates into a pungent, savory fenugreek/curry profile at higher doses 3. ECP is much more forgiving; it maintains its sweet, caramellic core while gradually introducing pleasant bready and smoky nuances as concentration increases 2.

Quantitative Sensory Comparison

To facilitate rapid formulation decisions, the quantitative and qualitative properties of both compounds are summarized below.

ParameterEthyl Cyclopentenolone (ECP)Sotolon
Chemical Class CyclopentenoloneFuranone
Odor Threshold (Water) ~150 ppb~0.001 ppb
Primary Descriptors (Low Dose) Sweet, brown sugar, caramelMaple syrup, burnt sugar
Primary Descriptors (High Dose) Toasted bread, smoky, coffeeFenugreek, curry, spicy
Relative Potency Baseline (1x)~150,000x stronger than ECP
Typical Applications Coffee, chocolate, baked goodsSake, Madeira wine, savory flavors

Data synthesized from established flavor chemistry thresholds and sensory evaluations 231.

Self-Validating Experimental Methodology

Because complex matrices (like lipid emulsions or high-sugar syrups) suppress volatility, theoretical thresholds in water are insufficient for product development. For example, Sotolon's threshold in sweet Madeira wine jumps to 112 µg/L (ppb) due to matrix binding 4.

To objectively quantify the impact of ECP vs. Sotolon in your specific formulation, you must employ a self-validating system combining Aroma Extract Dilution Analysis (AEDA) and a 3-Alternative Forced Choice (3-AFC) sensory panel.

Workflow N1 Matrix Preparation (Aqueous vs. Lipid Base) N2 Spiking: ECP vs. Sotolon (Concentration Gradient) N1->N2 Isotope Dilution N3 Instrumental Analysis (GC-O / AEDA) N2->N3 Volatile Extraction N4 Sensory Evaluation (3-AFC Panel) N2->N4 Blinded Samples N5 Odor Activity Value (OAV) Calculation N3->N5 Flavor Dilution (FD) Factor N4->N5 Detection Thresholds

Experimental workflow for determining OAV and sensory thresholds.

Step-by-Step Protocol:

1. Matrix Spiking & Isotope Dilution Causality: To account for extraction losses during instrumental analysis, spike your base matrix with stable isotopes (e.g., ^13C-labeled Sotolon). Create a concentration gradient (0.001 ppb to 10 ppm) for both ECP and Sotolon in the target matrix.

2. Gas Chromatography-Olfactometry (GC-O) / AEDA Causality: AEDA isolates the intrinsic potency of the volatile compounds independent of non-volatile matrix interactions 5.

  • Extract volatiles using Solid-Phase Microextraction (SPME).

  • Inject into the GC-O. Sequentially dilute the extract (1:2, 1:4, 1:8) until the trained sniffer at the olfactometric port can no longer detect the compound. The highest dilution factor where the odor is perceived is the Flavor Dilution (FD) factor.

3. 3-Alternative Forced Choice (3-AFC) Panel Causality: Human panels are highly susceptible to psychological bias. The 3-AFC method is mathematically self-validating.

  • Present a panel of 15-20 trained assessors with three blinded, randomized samples per concentration level: two unspiked matrix blanks and one spiked sample 4.

  • Assessors must identify the "odd" sample. Because there is only a 33.3% chance of guessing correctly, statistical significance can be rigorously calculated to determine the true Odor Detection Threshold (ODT) in the matrix.

4. Odor Activity Value (OAV) Calculation

  • Calculate OAV by dividing the actual concentration of the compound in the matrix by the ODT established in Step 3. An OAV > 1 indicates the compound actively contributes to the sensory profile 5.

Application Scientist's Verdict

Choosing between ECP and Sotolon is a matter of precision versus robustness.

If you are developing a coffee beverage, chocolate matrix, or baked good , Ethyl Cyclopentenolone is your workhorse. Its higher threshold allows for easier scaling in manufacturing without the risk of accidentally overdosing the batch, and its secondary smoky/toasted notes add necessary depth to Maillard-heavy profiles.

If you are formulating a high-impact maple syrup, a delicate wine profile, or a savory broth , Sotolon is unmatched. However, it requires rigorous quality control and micro-dosing capabilities. A slight miscalculation in Sotolon concentration will instantly ruin a sweet formulation by dragging the sensory profile into an unpalatable, pungent curry domain.

References

  • Perfumer & Flavorist. "Organoleptic Characteristics of Flavor Materials." perfumerflavorist.com. 2

  • Fragrance University. "Caramel Furanone (Sotolon)." fragranceu.com. 3

  • EST Analytical. "Testing the Aroma of Maple Flavored Sausage Using the zNose." znose.jp. 1

  • AIMS Agriculture and Food. "Odor detection threshold (ODT) and odor rejection threshold (ORT) determination of sotolon in Madeira wine." aimspress.com. 4

  • MDPI Foods. "Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis." mdpi.com. 5

Sources

Validation

Advanced Characterization Guide: Mass Fragmentation of 2-Ethyl-3-hydroxy-2-cyclopenten-1-one

The following guide provides an advanced technical analysis of 2-ethyl-3-hydroxy-2-cyclopenten-1-one (also known as Ethyl Cyclopentenolone or ECP), focusing on its mass spectrometry characteristics. This document is desi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of 2-ethyl-3-hydroxy-2-cyclopenten-1-one (also known as Ethyl Cyclopentenolone or ECP), focusing on its mass spectrometry characteristics. This document is designed for analytical chemists and quality control scientists requiring definitive identification protocols.

[1]

Executive Summary & Analytical Context

2-Ethyl-3-hydroxy-2-cyclopenten-1-one (CAS: 21835-01-8) is a potent flavor compound widely used for its caramel, maple, and nutty notes.[1] In analytical workflows, it presents a specific challenge: distinguishing it from its structural homolog 3-methyl-1,2-cyclopentanedione (Cyclotene) and potential positional isomers.[1]

This guide moves beyond basic identification, offering a mechanistic breakdown of the fragmentation pathways that serve as the compound's "fingerprint." By understanding the causality of ion formation, researchers can confidently validate standards and detect impurities even in complex matrices.

Key Chemical Identifiers
PropertySpecification
IUPAC Name 2-Ethyl-3-hydroxy-2-cyclopenten-1-one
Common Name Ethyl Cyclopentenolone (ECP)
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Key Isobaric Interferences 3-Ethyl-1,2-cyclopentanedione (tautomer)

Experimental Protocol: GC-MS Methodology

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This method ensures sufficient ionization energy to generate diagnostic fragments while maintaining molecular ion integrity.[1]

Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).[1]

  • Concentration: 100 µg/mL (ppm) for full scan mode; 1-10 µg/mL for SIM.[1]

  • Derivatization (Optional): Silylation with MSTFA is not required for general identification but can improve peak shape by capping the hydroxyl group (forming the TMS derivative, m/z 198). This guide focuses on the underivatized native form.

Instrumental Parameters
ParameterSettingRationale
Column DB-WAX or HP-5MS (30m x 0.25mm, 0.25µm)Polar (Wax) columns provide better retention for enolones than non-polar phases.[1]
Inlet Temp 240°CSufficient volatilization without thermal degradation (ECP is heat sensitive).[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum pressure.
Ionization Electron Impact (EI), 70 eVStandard energy for library matching (NIST/Wiley).
Source Temp 230°CPrevents condensation of the enolic form.
Scan Range m/z 35 – 200Captures low mass fragments and the molecular ion.

Mass Fragmentation Analysis (EI Spectrum)

The mass spectrum of 2-ethyl-3-hydroxy-2-cyclopenten-1-one is characterized by a prominent molecular ion and a distinct series of alkyl and carbonyl losses.[1]

Primary Ion Assignment[2]
  • m/z 126 (Base Peak/Molecular Ion, M⁺): Unlike aliphatic alcohols, the cyclic enolone structure stabilizes the radical cation. In many scans, the molecular ion is also the base peak (100% abundance), indicating high stability of the conjugated ring system.

  • m/z 111 ([M - CH₃]⁺): A minor peak resulting from the loss of a methyl radical from the ethyl side chain. This is less favorable than the loss of the full ethyl group or carbonyl cleavage.

  • m/z 97/98 ([M - C₂H₅]⁺ and [M - CO]⁺):

    • m/z 97: Homolytic cleavage of the ethyl group.

    • m/z 98: Neutral loss of Carbon Monoxide (CO) from the cyclic ketone, a common pathway for cyclic ketones, leading to a ring contraction or distonic ion.

  • m/z 83 (Diagnostic Fragment): This is the critical differentiator. It typically arises from the loss of an acetyl radical (C₂H₃O•, mass 43) or a combined loss sequence.[1] In the homolog Cyclotene, the corresponding peak is shifted to m/z 69 , reflecting the mass difference of a methyl vs. ethyl group (14 Da).

  • m/z 55 (C₃H₃O⁺ / C₄H₇⁺): A high-abundance fragment resulting from ring cleavage.[1] This ion is ubiquitous in cyclic enolones but serves as a confirmation of the general structural class.

Mechanistic Pathway Diagram

The following diagram illustrates the logical flow of fragmentation, distinguishing between the initial ionization and subsequent rearrangement steps.

Fragmentation M_Ion Molecular Ion (M+) m/z 126 (Cyclic Enolone) Frag_98 [M - CO]+ m/z 98 (Ring Contraction) M_Ion->Frag_98 - CO (28 Da) Frag_97 [M - C2H5]+ m/z 97 (Ethyl Loss) M_Ion->Frag_97 - Ethyl (29 Da) Frag_83 Diagnostic Ion m/z 83 (Homolog Specific) M_Ion->Frag_83 - C2H3O (43 Da) Frag_55 Ring Cleavage m/z 55 (C3H3O+) Frag_98->Frag_55 Ring Opening Frag_83->Frag_55 - CO / Rearrangement

Figure 1: Proposed fragmentation pathway for 2-ethyl-3-hydroxy-2-cyclopenten-1-one under 70 eV Electron Impact ionization.

Comparative Performance: ECP vs. Alternatives

The primary "alternative" or confusion point for this standard is Cyclotene (3-methyl-1,2-cyclopentanedione) .[1] While they share similar organoleptic properties (maple/caramel), they must be chemically distinguished.

Homolog Differentiation Table

The table below highlights the "Mass Shift" effect. The ethyl group (ECP) adds 14 mass units compared to the methyl group (Cyclotene). This shift is observable in the Molecular Ion and the primary diagnostic fragment.

FeatureEthyl Cyclopentenolone (ECP) Cyclotene (Methyl Analog) Differentiation Logic
Molecular Weight 126 112 ECP is +14 Da (CH₂).[1]
Base Peak m/z 126 (or 97/55 depending on energy)m/z 112 (or 41/55)Distinct parent ions.
Key Diagnostic Ion m/z 83 m/z 69 The "Homolog Shift." 69 + 14 = 83.[1]
Secondary Ion m/z 55m/z 55Non-diagnostic (common to both).[1]
Retention Time (Polar) Late EluterEarly EluterECP is less volatile due to higher MW.[1]
CAS Number 21835-01-8765-70-8Unique identifiers.[1]
Performance in Matrix
  • Selectivity: ECP's m/z 126 is relatively unique in flavor matrices, whereas m/z 112 (Cyclotene) often suffers interference from other C6 volatiles.

  • Sensitivity: ECP typically shows slightly lower ionization efficiency than Cyclotene due to the larger alkyl chain dispersing charge, but the m/z 126 signal remains robust for ppm-level detection.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-. National Institute of Standards and Technology.[1] [Link]

  • PubChem. (2024).[1] Compound Summary: 3-Ethyl-2-hydroxy-2-cyclopenten-1-one.[1][2][3][4] National Library of Medicine.[1] [Link]

  • The Good Scents Company. (2023).[1] Ethyl Cyclopentenolone: Organoleptic Properties and Identification. [Link]

Sources

Comparative

Chromatographic Authentication of Maple Furanone: Synthetic vs. Natural

Topic: Chromatographic Comparison of Synthetic vs. Natural Maple Furanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Technical Scope M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Comparison of Synthetic vs. Natural Maple Furanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Scope

Maple Furanone (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone; FEMA 3153) is a high-impact aroma compound valued for its intense maple, caramel, and fenugreek notes.[1] While structurally related to Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), the ethyl-methyl substitution pattern of maple furanone imparts a distinct sensory profile critical for high-value formulations in food science and pharmaceuticals.

The economic disparity between Natural (extracted or fermented) and Synthetic (petroleum-derived) variants creates a high risk of adulteration. This guide outlines a multi-dimensional chromatographic strategy to authenticate origin, utilizing Enantioselective Gas Chromatography (GC) , Isotope Ratio Mass Spectrometry (GC-C-IRMS) , and Impurity Profiling (GC-MS) .

Chemical Basis of Differentiation

To distinguish natural from synthetic sources, we exploit two fundamental chemical properties: Chirality and Isotopic Abundance .

FeatureNatural Maple FuranoneSynthetic Maple Furanone
Source Enzymatic biosynthesis (Plant/Fermentation)Chemical synthesis (e.g., Aldol condensation)
Chirality Typically Enantiopure or High Enantiomeric Excess (ee)Racemic (50:50 mixture of R and S)
Carbon Isotope (

)
Enriched (

to

depending on C3/C4 source)
Depleted (

to

typical of petroleum)
Impurity Profile Botanical terpenes, fatty acids, complex matrixReaction byproducts (e.g., morpholine residues), solvents
Stereochemical Significance

Maple furanone possesses a chiral center at the C5 position.

  • (R)-(+)-Enantiomer: Possesses a significantly lower odor threshold (more potent) with intense maple/caramel character.

  • (S)-(-)-Enantiomer: Weaker, often described as having a "chemical" or less characteristic note.

  • Implication: Nature typically produces single enantiomers via stereospecific enzymes. Industrial synthesis, lacking expensive chiral catalysts, produces a racemic mixture.

Experimental Workflow 1: Enantioselective GC Analysis

Objective: Determine the Enantiomeric Excess (ee) to identify racemic synthetic adulteration.

Protocol: Chiral Capillary GC
  • Instrument: Agilent 7890B GC (or equivalent) with FID or MS detection.

  • Column Selection: The separation requires a cyclodextrin-based stationary phase.[2]

    • Primary Choice:Rt-βDEXse (Restek) or Cyclosil-B (Agilent).

    • Phase: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin doped into 14% cyanopropylphenyl polysiloxane.

  • Dimensions: 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm df.

Step-by-Step Method:

  • Sample Prep: Dilute 10 mg of sample in 1 mL Dichloromethane (DCM). For natural extracts, perform Solid Phase Extraction (SPE) using C18 cartridges to remove non-volatile matrix components.

  • Injection: 1 µL, Split ratio 20:1. Injector Temp: 230°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 50°C (Hold 1 min).

    • Ramp 1: 2°C/min to 160°C (Critical for chiral resolution).

    • Ramp 2: 20°C/min to 230°C (Hold 5 min).

  • Detection: FID at 250°C or MS (SIM mode: m/z 142, 69, 41).

Data Interpretation

The "Authentication Index" is derived from the peak area ratio of the enantiomers.

Observed ProfileConclusion
Single Peak (100% ee) Likely Natural (Enzymatic origin).
Two Peaks (1:1 Ratio) Confirmed Synthetic (Racemic).
Two Peaks (Uneven Ratio) Potential Adulteration (Natural "spiked" with Synthetic) or specific fermentation conditions.

Experimental Workflow 2: Stable Isotope Ratio Analysis (GC-C-IRMS)

Objective: Differentiate origin based on the


 "fingerprint" of the carbon source (Petroleum vs. Biomass). This is the definitive validation step if Chiral GC is inconclusive (e.g., if asymmetric synthesis was attempted).
Protocol: GC-Combustion-IRMS
  • System: Thermo Delta V Plus coupled with a GC IsoLink II combustion interface.

  • Combustion Reactor: NiO/CuO/Pt wires at 1000°C.

  • Reference Gas:

    
     calibrated against VPDB (Vienna Peedee Belemnite) standard.
    

Step-by-Step Method:

  • Calibration: Inject reference alkanes (C15-C20) with known isotopic values to normalize the scale.

  • Separation: Use a polar column (e.g., DB-Wax) to ensure the furanone peak is perfectly resolved from matrix interferences. Co-elution ruins isotope accuracy.

  • Combustion: Analyte elutes from GC

    
     enters combustion furnace 
    
    
    
    converts to
    
    
    and
    
    
    .
  • Water Removal: Nafion membrane dryer removes water vapor.

  • Detection: IRMS measures m/z 44 (

    
    ), 45 (
    
    
    
    ), and 46 (
    
    
    ).
Data Interpretation

Results are expressed in delta notation (


 ‰).



Value (‰)
Origin Classification
-10 to -13 Natural (C4 Plant Source) . Derived from corn or sugar cane fermentation.
-25 to -27 Natural (C3 Plant Source) . Derived from beet sugar or fenugreek.
-29 to -35 Synthetic . Derived from petroleum precursors (fossil carbon is isotopically depleted).

Critical Insight: A value of -26‰ is the "danger zone" where C3 plants and synthetic sources overlap. In this specific window, Deuterium (


) analysis  is required for resolution. Synthetic samples are typically much more depleted in Deuterium.

Experimental Workflow 3: Impurity Profiling (GC-MS)

Objective: Detect process-specific markers.

Synthetic Pathway Markers: The industrial synthesis often involves the condensation of Glyoxylic acid with Propanal in the presence of Morpholine , followed by acid hydrolysis.

  • Target Impurity: Traces of N-formyl morpholine or specific aldol condensation byproducts.

  • Solvents: Hexane, Toluene, or Benzene residues.

Natural Pathway Markers:

  • Co-extractives: If extracted from Fenugreek (Trigonella foenum-graecum), look for Sotolon (dimethyl analog) and specific sesquiterpenes.

Visualization of Analytical Logic

Authentication Decision Tree

This diagram illustrates the logical flow for determining the authenticity of a Maple Furanone sample.

AuthenticationLogic Start Unknown Maple Furanone Sample GCMS Step 1: GC-MS Impurity Profiling Start->GCMS ImpurityCheck Synthetic Markers Found? (Morpholine, Toluene) GCMS->ImpurityCheck SynthConfirmed CONFIRMED SYNTHETIC ImpurityCheck->SynthConfirmed Yes ChiralGC Step 2: Chiral GC Analysis (Beta-DEX Column) ImpurityCheck->ChiralGC No RacemicCheck Is Ratio 50:50 (Racemic)? ChiralGC->RacemicCheck RacemicCheck->SynthConfirmed Yes IRMS Step 3: GC-C-IRMS Analysis (Carbon Isotope Ratio) RacemicCheck->IRMS No (Enantiopure) IsotopeCheck Delta C13 Value? IRMS->IsotopeCheck NaturalC4 CONFIRMED NATURAL (C4 Source: Corn/Cane) IsotopeCheck->NaturalC4 -10 to -13 per mil NaturalC3 CONFIRMED NATURAL (C3 Source: Fenugreek) IsotopeCheck->NaturalC3 -20 to -26 per mil SynthIsotope CONFIRMED SYNTHETIC (Fossil Fuel Source) IsotopeCheck->SynthIsotope <-28 per mil

Caption: A stepwise decision matrix for authenticating Maple Furanone, prioritizing low-cost screening (GC-MS) before high-cost confirmation (IRMS).

Chiral Separation Mechanism

This diagram visualizes how the Cyclodextrin stationary phase separates the enantiomers.

ChiralMechanism Injector Sample Injection (Racemic Mixture) Column Capillary Column (Beta-Cyclodextrin Phase) Injector->Column InteractionR (R)-Enantiomer Strong Inclusion Complex (Retained Longer) Column->InteractionR High Affinity InteractionS (S)-Enantiomer Weak Interaction (Elutes Faster) Column->InteractionS Low Affinity Detector Detector Signal InteractionR->Detector RT: 12.9 min InteractionS->Detector RT: 12.4 min

Caption: Mechanism of enantiomeric separation on a Beta-Cyclodextrin phase, exploiting the "host-guest" inclusion complex stability differences.

Comparative Data Summary

The following table synthesizes typical experimental data observed when analyzing commercial samples.

ParameterNatural Standard (Fenugreek Extract)Synthetic Standard (Commercial Grade)Adulterated "Natural" (Spiked)
GC-MS Retention Index (DB-Wax) 2050 ± 52050 ± 52050 ± 5
Key Impurities (m/z) Terpenes, Fatty AcidsMorpholine (m/z 87), Solvent peaksMixed profile
Chiral Ratio (R:S) > 95:5 (or 5:95 depending on source)50:50 (Racemic)70:30 (Partial suppression)

Isotope Ratio
-12.5‰ (C4) or -24.0‰ (C3)-31.2‰-27.5‰ (Averaged)
Odor Threshold (ppb) ~0.02 (High Potency)~0.1 (Lower due to inactive isomer)Variable

References

  • Leffingwell, J. C. (2011). Chirality & Odour Perception: The Maple Furanones. Leffingwell & Associates. Retrieved from [Link]

  • Mosandl, A. (2004). Authenticity assessment: a permanent challenge in food analysis. Journal of Chromatography A. (General reference for GC-C-IRMS methodology in flavor analysis).
  • Restek Corporation. (2025). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-

Executive Summary: The "Maple Lactone" Protocol Compound: 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- (CAS: 21835-01-8) Synonyms: 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, Ethyl Cyclotene.[1][2][3] Primary Hazard: Skin Sensitiz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Maple Lactone" Protocol

Compound: 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- (CAS: 21835-01-8) Synonyms: 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, Ethyl Cyclotene.[1][2][3] Primary Hazard: Skin Sensitization (Category 1) and Persistent Odor Contamination .[1]

As researchers, we often underestimate "food-grade" chemicals.[1] While this compound is a potent flavoring agent (maple/caramel notes), in its concentrated pure form, it is a significant skin sensitizer (H317). Furthermore, its olfactory threshold is extremely low; mishandling results in a lingering, cloying maple odor that can contaminate laboratory clothing, hair, and communal spaces for days.

This guide moves beyond generic safety data to provide a containment-first approach. The goal is not just safety, but operational hygiene —ensuring your data is pure and your lab remains habitable.

Part 1: The PPE Matrix (Personal Protective Equipment)

Do not rely on standard "blue glove" protocols without understanding the permeation dynamics of cyclic enol-ketones.[1]

Hand Protection: The "Double-Barrier" Logic
  • The Science: Ketones are notorious for permeating standard nitrile gloves rapidly.[1] While Ethyl Cyclotene is a solid/viscous liquid (mp 36–40°C) and less aggressive than volatile solvents like MEK, body heat can melt it, increasing permeation rates.

  • The Protocol:

    • Inner Layer: 4 mil Nitrile (Standard examination glove).[1]

    • Outer Layer: 4-8 mil Nitrile (Long-cuff preferred).[1]

    • Spill Response: If >10 mL is spilled, switch to Butyl Rubber or Silver Shield (Laminate) gloves immediately.[1]

    • Validation: Change outer gloves immediately upon visible staining. If a sweet, caramel odor persists on hands after washing, permeation occurred—review glove thickness.

Respiratory & Engineering Controls
  • The Science: The vapor pressure is low, but the odor intensity is high. Inhalation toxicity is low, but olfactory fatigue can mask high concentrations.

  • The Protocol:

    • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).[1]

    • Secondary: If weighing outside a hood (not recommended), use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.[1]

    • Validation: The "Hallway Test"—if a colleague can identify the smell of maple syrup 5 meters from your station, your negative pressure containment has failed.

Eye & Body Protection[1]
  • Eyes: Chemical splash goggles are superior to safety glasses for this compound due to its potential to exist as a supercooled liquid that can splash during heating or transfer.[1]

  • Body: 100% Cotton Lab Coat (Synthetics can trap odors).[1]

  • Hygiene: Sleeves must be tucked into the outer glove layer.

Part 2: Operational Handling Workflow

This workflow is designed to minimize surface contamination and oxidation.

Step 1: Material Verification (Pre-Experiment)
  • Visual Check: Pure Ethyl Cyclotene should be white to pale yellow crystals.[1] Dark brown/red discoloration indicates significant oxidation.

  • State Check: It melts near body temperature (~35°C).[1] It may arrive as a fused solid or a viscous paste.

  • Action: If solid, do not chip it (creates dust). Gently warm the container in a water bath (40°C) to melt and pipette as a liquid. This reduces airborne particulate contamination.

Step 2: The "Clean-Zone" Weighing Protocol
  • Preparation: Place the balance inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared vial inside a larger beaker).

  • Transfer: Use a disposable glass Pasteur pipette (if melted) or a stainless steel spatula. Avoid plastic spatulas , which can absorb the compound and retain the odor.

  • Decontamination: Immediately wipe the threads of the stock bottle with a Kimwipe dampened in Ethanol (EtOH) before recapping. This prevents the cap from seizing due to caramelized residue.

Step 3: Solubilization
  • Solvents: Highly soluble in Propylene Glycol (PG), Ethanol, and Benzyl Alcohol. Sparingly soluble in water.

  • Reaction Logic: This compound is an enol-ketone; it is acidic.[1] Avoid strong alkalis which will cause rapid darkening and polymerization.

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision matrix for handling spills versus routine use.

SafetyProtocol Start Handling Event StateCheck Check Physical State (Solid vs Liquid) Start->StateCheck Routine Routine Handling (< 1g) StateCheck->Routine Controlled Spill Spill / Large Scale (> 10g or Liquid) StateCheck->Spill Accidental Melt Warm to 40°C (Prevent Dust) Routine->Melt Evacuate Alert Area (Odor Risk) Spill->Evacuate PPE_Routine PPE: Double Nitrile + Fume Hood Melt->PPE_Routine Transfer Glass Pipette Transfer PPE_Routine->Transfer PPE_Spill PPE: Silver Shield/Butyl + Goggles Evacuate->PPE_Spill Cleanup Absorb with Vermiculite Wash with EtOH PPE_Spill->Cleanup

Figure 1: Decision matrix for routine handling versus spill response, emphasizing containment of dust and odor.[1]

Part 4: Emergency & Disposal Data

ParameterSpecificationCausality/Notes
Spill Solvent Ethanol (EtOH) or IsopropanolWater is ineffective due to low solubility.[1] Alcohol dissolves the oily residue efficiently.
Waste Stream Non-Halogenated OrganicDo not pour down the drain.[1] Even trace amounts will cause plumbing to smell of maple syrup for weeks.
Fire Safety CO2, Dry Chemical, FoamFlash point is >100°C, but it is a combustible solid.
Skin Contact Wash with soap & water (15 min)Do not use solvent to wash skin; this drives the chemical deeper into the dermis, increasing sensitization risk.

Disposal Protocol:

  • Collect all solid waste (wipes, gloves) in a sealable bag inside the hood.

  • Double-bag the waste before transferring to the main lab waste drum to prevent odor migration.[1]

  • Label clearly as "Sensitizer - Strong Odor."[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62752, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one.[1] Retrieved from [Link]

  • The Good Scents Company (2023). Ethyl Cyclopentenolone Safety and Handling. Retrieved from [Link]

Sources

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